SL 0101-1
Description
3'',4''-Diacetylafzelin has been reported in Forsteronia refracta, Zingiber spectabile, and Zingiber zerumbet with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-acetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-2-methyloxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c1-10-21(34-11(2)26)24(35-12(3)27)20(32)25(33-10)37-23-19(31)18-16(30)8-15(29)9-17(18)36-22(23)13-4-6-14(28)7-5-13/h4-10,20-21,24-25,28-30,32H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOZSDJHGMAEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3'',4''-Diacetylafzelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77307-50-7 | |
| Record name | 3'',4''-Diacetylafzelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 °C | |
| Record name | 3'',4''-Diacetylafzelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of SL-0101-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL-0101-1 is a naturally derived small molecule that has garnered significant interest in the field of oncology and cell signaling research. Isolated from the tropical plant Forsteronia refracta, this kaempferol glycoside has been identified as a potent and selective inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases.[1][2] Its ability to modulate the MAPK/ERK signaling pathway has positioned it as a valuable tool for investigating the physiological roles of RSK and as a potential therapeutic agent in cancer. This technical guide provides a comprehensive overview of the mechanism of action of SL-0101-1, detailing its biochemical activity, cellular effects, and the experimental protocols used to elucidate its function.
Core Mechanism of Action
SL-0101-1 exerts its inhibitory effect by selectively targeting the N-terminal kinase domain (NTKD) of RSK.[3] The mechanism of inhibition is ATP-competitive, meaning SL-0101-1 binds to the ATP-binding pocket of the RSK NTKD, thereby preventing the phosphorylation of downstream substrates.[2][4] This inhibition is reversible.[2] The specificity of SL-0101-1 for RSK is a key feature, as it shows minimal inhibition of other kinases in the MAPK pathway, such as MEK, Raf, and PKC, or the closely related p70 S6 Kinase.
Quantitative Data on SL-0101-1 Activity
The inhibitory potency of SL-0101-1 has been quantified in various studies. The following table summarizes the key quantitative data.
| Parameter | Value | Target | Assay Conditions | Reference |
| IC50 | 89 nM | RSK2 | --- | [2][4] |
| Ki | 1 µM | RSK1/2 | --- | [2][4] |
| MCF-7 Cell Proliferation IC50 | 45.6 µM | --- | 48-hour treatment | [5] |
Signaling Pathway Context
SL-0101-1 functions within the broader context of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. RSK is a key downstream effector of ERK. Upon activation by various extracellular stimuli, the pathway proceeds through a cascade of phosphorylation events, culminating in the activation of RSK by ERK. Activated RSK then phosphorylates a multitude of cytoplasmic and nuclear substrates, influencing gene expression and cellular processes. By inhibiting RSK, SL-0101-1 effectively blocks the downstream signaling of the MAPK/ERK pathway.
Cellular Effects of SL-0101-1
The primary cellular effect of SL-0101-1, stemming from its inhibition of RSK, is the suppression of cancer cell proliferation. This has been extensively demonstrated in the human breast cancer cell line MCF-7.[2][6]
Inhibition of Cell Proliferation
Treatment of MCF-7 cells with SL-0101-1 leads to a dose-dependent decrease in cell viability.[6] Notably, this anti-proliferative effect is selective for cancer cells, as SL-0101-1 does not significantly affect the growth of normal human breast epithelial cells (MCF-10A).[3]
Cell Cycle Arrest
The inhibition of proliferation is associated with a block in the G1 phase of the cell cycle.[2][7] This suggests that RSK activity is crucial for the G1 to S phase transition in susceptible cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key experimental protocols used to characterize the mechanism of action of SL-0101-1.
In Vitro Kinase Assay
This assay is fundamental to determining the direct inhibitory effect of SL-0101-1 on RSK activity.
-
Objective: To measure the IC50 and Ki of SL-0101-1 against purified RSK.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a specific RSK substrate. The amount of phosphorylated substrate is then quantified, and the inhibitory effect of SL-0101-1 is determined by comparing the activity in the presence and absence of the compound.
-
General Protocol:
-
Reaction Mixture Preparation: A reaction buffer containing purified active RSK enzyme, a specific peptide or protein substrate (e.g., S6 peptide), and MgCl2 is prepared.
-
Inhibitor Addition: Varying concentrations of SL-0101-1 (dissolved in a suitable solvent like DMSO) are added to the reaction mixture.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-32P]ATP, or in a system where ADP production is measured).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped, typically by adding a solution like a phosphocellulose paper binding buffer or by heat inactivation.
-
Quantification: The amount of phosphorylated substrate is measured. For radiolabeled assays, this involves capturing the substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like luminescence-based ADP detection can be used.
-
Data Analysis: The percentage of inhibition at each SL-0101-1 concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of SL-0101-1 on the viability and metabolic activity of cells.
-
Objective: To determine the IC50 of SL-0101-1 for inhibiting the proliferation of cancer cells (e.g., MCF-7).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
General Protocol:
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of SL-0101-1. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of SL-0101-1 relative to the vehicle control. The IC50 value is determined from the resulting dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Objective: To investigate the effect of SL-0101-1 on the cell cycle progression of MCF-7 cells.
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is then measured by a flow cytometer. Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and S-phase cells have an intermediate amount, the distribution of cells in each phase can be quantified.
-
General Protocol:
-
Cell Treatment: MCF-7 cells are treated with SL-0101-1 at a specific concentration (e.g., its IC50 for proliferation) for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and counted.
-
Fixation: The cells are fixed to permeabilize the cell membrane and preserve the cellular structure. A common method is dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C.
-
Staining: The fixed cells are washed to remove the ethanol and then resuspended in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubation: The cells are incubated in the staining solution in the dark.
-
Flow Cytometry Analysis: The fluorescence of the stained cells is analyzed using a flow cytometer. The data is typically displayed as a histogram of DNA content.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the histogram using specialized software.
-
Conclusion
SL-0101-1 is a well-characterized, selective, and ATP-competitive inhibitor of RSK. Its mechanism of action, centered on the disruption of the MAPK/ERK signaling pathway, leads to potent anti-proliferative effects and G1 cell cycle arrest in cancer cells, particularly demonstrated in the MCF-7 breast cancer cell line. The detailed experimental protocols outlined in this guide provide a foundation for further research into the therapeutic potential of RSK inhibition and the continued exploration of the intricate roles of the MAPK/ERK pathway in health and disease. The specificity and efficacy of SL-0101-1 make it an invaluable tool for dissecting the complex signaling networks that drive cancer progression.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. sinobiological.com [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
SL 0101-1: A Selective RSK2 Inhibitor for Research and Drug Development
An In-depth Technical Guide
SL 0101-1 is a naturally derived, cell-permeable small molecule that has garnered significant attention within the scientific community for its potent and selective inhibition of the p90 ribosomal S6 kinase 2 (RSK2). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activities, and its application in in vivo studies, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a kaempferol glycoside originally isolated from the tropical plant Forsteronia refracta.[1] It functions as a reversible and ATP-competitive inhibitor of the N-terminal kinase domain of RSK1 and RSK2.[1][2] Its selectivity for RSK over other kinases, including upstream activators like MEK, Raf, and PKC, makes it a valuable tool for dissecting the specific roles of RSK in cellular signaling pathways.[3]
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by competing with ATP for binding to the N-terminal kinase domain of RSK2. This prevents the phosphorylation of downstream RSK2 substrates, thereby modulating various cellular processes.
The RSK2 signaling pathway is a critical downstream branch of the Ras-MAPK cascade. Upon activation by extracellular signals such as growth factors, the pathway is initiated, leading to the activation of RSK2. Activated RSK2 then phosphorylates a multitude of substrates in both the cytoplasm and the nucleus, influencing processes like cell proliferation, survival, and motility.
Biochemical and Cellular Activity
Biochemical Potency and Selectivity
This compound exhibits a potent inhibitory effect on RSK2 with a reported IC50 value of 89 nM.[4] Its selectivity has been demonstrated through kinase profiling assays.
| Kinase | % Activity Remaining (at 10 µM this compound) |
| RSK1 | 23 |
| RSK2 | 30 |
| Aurora B | 45 |
| PIM3 | 49 |
| PIM1 | 71 |
| HIPK2 | 72 |
| Aurora C | 76 |
| DYRK1A | 79 |
| BRSK2 | 80 |
| PKC zeta | 81 |
| A panel of over 60 other kinases showed >80% activity remaining |
Data sourced from the International Centre for Kinase Profiling.[5]
Cellular Effects on Cancer Cells
In cellular assays, this compound has been shown to inhibit the proliferation of various cancer cell lines, most notably the human breast cancer cell line MCF-7.[2] This inhibition is associated with an arrest of the cell cycle in the G1 phase.[2]
| Cell Line | Assay | Endpoint | IC50 / Effect |
| MCF-7 | Proliferation | Cell Viability | IC50 ≈ 50 µM |
| MCF-7 | Cell Cycle | G1 Arrest | Significant increase in G1 population |
| HCC70 | Proliferation | Cell Growth | IC50 = 15 µM |
In Vivo Studies
While specific pharmacokinetic and in vivo efficacy data for this compound are limited, studies on related kaempferol glycosides in rodents suggest that these compounds can be orally bioavailable, though with variability.[6][7] The in vivo efficacy of this compound in breast cancer xenograft models is an area of active investigation. General protocols for such studies are outlined below.
Experimental Protocols
In Vitro RSK2 Kinase Assay (Radiometric)
This protocol is a general guideline for a radiometric kinase assay to determine the inhibitory activity of this compound against RSK2.
Materials:
-
Active RSK2 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate peptide (e.g., KRRRLSSLRA)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
This compound
-
Phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, substrate peptide, and active RSK2 enzyme.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP (final concentration of ATP typically at or below the Km for ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT)
This protocol outlines the use of an MTT assay to assess the effect of this compound on the viability of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of MCF-7 cells treated with this compound.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells and treat them with this compound or DMSO for the desired time.
-
Harvest the cells, including any floating cells, and wash them with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blotting for RSK2 Pathway Analysis
This protocol provides a general method for analyzing the phosphorylation status of RSK2 and its substrates.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-RSK, anti-total-RSK, anti-phospho-substrate, anti-total-substrate, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
In Vivo Breast Cancer Xenograft Model
This is a generalized protocol for evaluating the efficacy of this compound in a mouse xenograft model of breast cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
MCF-7 cells
-
Matrigel
-
This compound
-
Vehicle for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a mixture of MCF-7 cells and Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., oral gavage or intraperitoneal injection).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the tumor growth inhibition for the this compound treated group compared to the control group.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of RSK2. Its selectivity and cell permeability make it suitable for a wide range of in vitro and in vivo studies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the RSK2 signaling pathway. Further optimization of experimental conditions may be necessary for specific applications.
References
- 1. Multiparametric flow cytometric analysis in a breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitor | SL0101-1 | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 6. ijpsl.org [ijpsl.org]
- 7. researchgate.net [researchgate.net]
The Discovery and Characterization of SL 0101-1: A Potent RSK Inhibitor from Forsteronia refracta
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of SL 0101-1, a natural product isolated from the tropical plant Forsteronia refracta. This compound has been identified as a potent and selective inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases, key components of the MAPK/ERK signaling pathway. This document details the experimental protocols for the isolation and characterization of this compound, its quantitative inhibitory activity, and its effects on cancer cell proliferation. Furthermore, it provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.
Introduction
The p90 Ribosomal S6 Kinase (RSK) family of proteins are downstream effectors of the Ras-Raf-MEK-ERK (MAPK) signaling cascade, which plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. The discovery of specific inhibitors for kinases within this pathway is therefore of significant interest for cancer research and drug development.
This guide focuses on this compound, a novel small-molecule inhibitor of RSK isolated from the tropical plant Forsteronia refracta.[4][5] this compound has demonstrated remarkable specificity for RSK, offering a valuable tool for dissecting the physiological roles of this kinase and exploring its potential as a therapeutic target.
Discovery and Origin of this compound
This compound was first identified during a screening program for novel kinase inhibitors from natural product sources.[4] It was isolated from the leaves of Forsteronia refracta, a plant native to tropical regions. The structure of this compound was elucidated as a kaempferol glycoside.[5]
Isolation of this compound from Forsteronia refracta
The following protocol outlines the key steps for the extraction and isolation of this compound from Forsteronia refracta leaves, as adapted from the original research by Smith et al. (2005).[4]
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Detailed Protocol:
-
Extraction: Dried, powdered leaves of Forsteronia refracta are extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude methanol extract is subjected to liquid-liquid partitioning between hexane and ethyl acetate. The ethyl acetate fraction, containing the compound of interest, is collected and dried.
-
Silica Gel Chromatography: The dried ethyl acetate fraction is then purified by silica gel column chromatography using a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
-
Reversed-Phase HPLC: Fractions showing the presence of this compound are pooled and further purified by reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.
Biological Activity and Quantitative Data
This compound is a selective inhibitor of the p90 Ribosomal S6 Kinase (RSK) family, specifically targeting RSK1 and RSK2.[4] It exhibits competitive inhibition with respect to ATP.
In Vitro Kinase Inhibition
The inhibitory activity of this compound against RSK2 was determined using an in vitro kinase assay. The key quantitative parameters are summarized in the table below.
| Kinase | Parameter | Value | Reference |
| RSK2 | IC50 | 89 nM | [4][5] |
| RSK1/2 | Ki | 1 µM | [5] |
Table 1: In vitro inhibitory activity of this compound.
Cell-Based Activity
This compound has been shown to inhibit the proliferation of human breast cancer cells (MCF-7) by inducing a cell cycle block at the G1 phase.[4][5]
| Cell Line | Effect | Concentration | Reference |
| MCF-7 | Inhibition of proliferation | Effective at concentrations paralleling RSK inhibition in intact cells | [4] |
| MCF-7 | G1 phase cell cycle block | Effective at concentrations paralleling RSK inhibition in intact cells | [4] |
Table 2: Cellular effects of this compound on MCF-7 breast cancer cells.
Experimental Protocols
In Vitro RSK2 Kinase Assay
This protocol describes the methodology to determine the IC50 of this compound against RSK2.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for the in vitro RSK2 kinase inhibition assay.
Detailed Protocol:
-
Reaction Setup: The kinase reaction is performed in a buffer containing recombinant active RSK2, a specific peptide substrate (e.g., S6 peptide), and [γ-32P]ATP.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 10-20 minutes).
-
Termination and Detection: The reaction is stopped, and the incorporation of 32P into the peptide substrate is quantified by spotting the reaction mixture onto P81 phosphocellulose paper, followed by washing and scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
MCF-7 Cell Proliferation Assay
This protocol details the methodology to assess the effect of this compound on the proliferation of MCF-7 cells.
Detailed Protocol:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or WST-1 assay, which measures the metabolic activity of the cells. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.
Signaling Pathway of RSK and Inhibition by this compound
RSK is a key downstream kinase in the MAPK/ERK signaling pathway. This pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) at the cell surface.
MAPK/ERK/RSK Signaling Pathway
Caption: The MAPK/ERK/RSK signaling pathway and the point of inhibition by this compound.
The binding of a growth factor to its RTK initiates a signaling cascade that leads to the activation of Ras, which in turn activates Raf. Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus and cytoplasm where it phosphorylates a variety of substrates, including RSK. Activated RSK then phosphorylates its own downstream targets, such as transcription factors, leading to changes in gene expression that promote cell proliferation and survival.[1][2][3][6] this compound exerts its inhibitory effect by directly targeting RSK, thereby blocking the downstream signaling events.
Conclusion
This compound, a natural product isolated from Forsteronia refracta, represents a significant discovery in the field of kinase inhibitors. Its potency and selectivity for the RSK family of kinases make it an invaluable research tool for elucidating the complex roles of RSK in cellular processes and disease. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support further research into the mechanism of action of this compound and to facilitate the development of novel therapeutic strategies targeting the MAPK/ERK/RSK signaling axis in cancer and other diseases.
References
Physicochemical and Biological Properties
An In-depth Technical Guide to SL 0101-1
This technical guide provides a comprehensive overview of this compound, a selective inhibitor of p90 ribosomal S6 kinase (RSK). The information is intended for researchers, scientists, and drug development professionals, with a focus on its biochemical properties, mechanism of action, and application in research.
This compound is a cell-permeable kaempferol glycoside isolated from the tropical plant F. refracta.[1][2] It functions as a reversible and ATP-competitive inhibitor of RSK.[1][2]
| Property | Value | Reference |
| CAS Number | 77307-50-7 | [3] |
| Molecular Weight | 516.46 g/mol | |
| Molecular Formula | C₂₅H₂₄O₁₂ | [3] |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO (up to 10 mM) | |
| Storage | Store at -20°C |
Inhibitory Activity
This compound is a selective inhibitor of the RSK family of kinases, with a notable potency for RSK2.[3] It does not significantly inhibit the activity of upstream kinases such as MEK, Raf, and PKC.
| Parameter | Value | Target | Reference |
| IC₅₀ | 89 nM | RSK2 | [3] |
| Kᵢ | 1 µM | RSK1/2 | [2][3] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of RSK, a family of serine/threonine kinases that act as downstream effectors of the MAPK/ERK signaling pathway.[1][4] This pathway is crucial in regulating cell proliferation, survival, and differentiation. The inhibition of RSK by this compound has been shown to block the phosphorylation of its substrates, leading to the arrest of the cell cycle in the G1 phase and inhibition of cell growth in cancer cell lines such as MCF-7 human breast cancer cells.[1][2][5]
Below is a diagram illustrating the canonical MAPK/ERK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory effect of this compound on RSK activity.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol).
-
Prepare a solution of recombinant human RSK2 enzyme in kinase buffer.
-
Prepare a solution of a suitable RSK substrate (e.g., S6 peptide) and ATP in kinase buffer.
-
-
Assay Procedure :
-
Add the kinase buffer to the wells of a 96-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Add the RSK2 enzyme solution to all wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or radioactivity measurement if using [γ-³²P]ATP.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Proliferation Assay
This protocol describes a general method to assess the anti-proliferative effects of this compound on a cancer cell line like MCF-7.
-
Cell Culture :
-
Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.
-
-
Assay Procedure :
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control (DMSO). A typical concentration range to test is up to 100 µM.[3]
-
Incubate the cells for a desired period (e.g., 48-72 hours).
-
-
Quantification of Cell Viability :
-
Use a colorimetric or fluorometric assay to determine cell viability (e.g., MTT, WST-1, or PrestoBlue™).
-
Follow the manufacturer's instructions for the chosen assay.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the concentration that causes 50% inhibition of cell growth (GI₅₀).
-
Below is a diagram of a generalized experimental workflow for testing the efficacy of this compound.
References
The Role of SL-0101-1 in the MAPK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. One such target is the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases. This technical guide provides an in-depth overview of SL-0101-1, a selective inhibitor of RSK, and its role in the MAPK signaling pathway. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the signaling cascade and experimental workflows.
Introduction to the MAPK/ERK Pathway and the Role of RSK
The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors and mitogens to the nucleus, culminating in the regulation of gene expression and cellular responses. The pathway consists of a three-tiered kinase cascade: a MAPK Kinase Kinase (MAPKKK), a MAPK Kinase (MAPKK), and a MAPK. In the canonical pathway, Ras activates Raf (a MAPKKK), which in turn phosphorylates and activates MEK1/2 (a MAPKK). MEK1/2 then phosphorylates and activates ERK1/2 (a MAPK).
Activated ERK1/2 can phosphorylate a multitude of cytoplasmic and nuclear substrates, including the p90 Ribosomal S6 Kinase (RSK) family. RSK isoforms (RSK1, RSK2, RSK3, and RSK4) are direct downstream effectors of ERK1/2 and play a pivotal role in mediating the cellular consequences of MAPK signaling.[1][2] RSK is composed of two functional kinase domains: an N-terminal kinase domain (NTKD) and a C-terminal kinase domain (CTKD).[3][4] The CTKD is activated by ERK1/2, which then phosphorylates the NTKD, leading to its activation. The activated NTKD, in turn, phosphorylates a diverse array of substrates involved in cell growth, proliferation, and survival. Given its crucial position in the MAPK pathway, RSK has emerged as a promising target for cancer therapy.[5]
SL-0101-1: A Selective RSK Inhibitor
SL-0101-1 is a natural product, a kaempferol glycoside, isolated from the tropical plant Forsteronia refracta.[5][6] It has been identified as a cell-permeable, selective, and reversible inhibitor of the p90 Ribosomal S6 Kinase (RSK).[6]
Mechanism of Action
SL-0101-1 functions as an ATP-competitive inhibitor, specifically targeting the N-terminal kinase domain (NTKD) of RSK1 and RSK2.[3][6][7] By binding to the ATP-binding pocket of the NTKD, SL-0101-1 prevents the phosphorylation of downstream RSK substrates, thereby attenuating the cellular effects of RSK activation.[8] Notably, SL-0101-1 exhibits high selectivity for RSK and does not significantly inhibit upstream kinases in the MAPK pathway, such as MEK and Raf, nor other related kinases like PKC.[9][10]
Effects on Cancer Cells
A significant body of research has demonstrated the anti-proliferative effects of SL-0101-1 in various cancer cell lines, particularly in human breast cancer. Specifically, SL-0101-1 has been shown to inhibit the growth of MCF-7 human breast cancer cells.[9][10][11] This inhibition of proliferation is associated with the induction of a cell cycle block in the G1 phase.[6][12] A key characteristic of SL-0101-1 is its selective action against cancer cells, as it does not affect the proliferation of normal human breast cell lines, such as MCF-10A, despite inhibiting RSK in these cells.[11][12] This suggests that certain cancer cells may be "addicted" to RSK signaling for their proliferation and survival, making them particularly vulnerable to RSK inhibition.[5]
Quantitative Data
The efficacy of SL-0101-1 has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations and binding constants.
| Parameter | Value | Target | Reference |
| IC50 | 89 nM | RSK2 | [6][9][10][11][13] |
| Ki | 1 µM | RSK1/2 | [6] |
Table 1: Inhibitory activity of SL-0101-1 against RSK.
| Cell Line | Effect | Notes | Reference |
| MCF-7 (Human Breast Cancer) | Inhibition of proliferation, G1 cell cycle arrest | - | [6][9][10][12] |
| MCF-10A (Normal Human Breast) | No effect on proliferation | RSK is still inhibited in these cells | [11][12] |
Table 2: Cellular effects of SL-0101-1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of SL-0101-1 in the MAPK signaling pathway.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of SL-0101-1 on RSK activity.
Materials:
-
Recombinant active RSK1 or RSK2 enzyme
-
Specific peptide substrate for RSK (e.g., a synthetic peptide with the RSK recognition motif)
-
SL-0101-1
-
ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive assays)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT)
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or appropriate detection system
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the recombinant RSK enzyme.
-
Add varying concentrations of SL-0101-1 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at 30°C.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated ATP.
-
Quantify the incorporation of phosphate into the peptide substrate using a scintillation counter or other detection method.
-
Calculate the percentage of inhibition for each concentration of SL-0101-1 and determine the IC50 value by plotting the inhibition curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of SL-0101-1 on the viability and proliferation of cancer cells.
Materials:
-
MCF-7 and MCF-10A cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
SL-0101-1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed MCF-7 and MCF-10A cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of SL-0101-1 (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the concentration of SL-0101-1 that inhibits cell proliferation by 50% (IC50).
Western Blotting for RSK Pathway Activation
This technique is used to assess the phosphorylation status of RSK and its downstream targets in response to SL-0101-1 treatment.
Materials:
-
MCF-7 cells
-
SL-0101-1
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RSK, anti-total-RSK, anti-phospho-S6, anti-total-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat MCF-7 cells with SL-0101-1 at various concentrations and for different time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the effect of SL-0101-1 on the phosphorylation levels of the target proteins.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of SL-0101-1 on the cell cycle distribution of cancer cells.
Materials:
-
MCF-7 cells
-
SL-0101-1
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat MCF-7 cells with SL-0101-1 for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
MAPK Signaling Pathway and the Action of SL-0101-1
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Proliferation Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Function of Ribosomal S6 Kinase (RSK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 90kDa ribosomal S6 kinases (RSKs) are a family of serine/threonine kinases that play a pivotal role in cellular signal transduction. As downstream effectors of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway, RSKs are involved in a multitude of cellular processes, including cell growth, proliferation, survival, and motility.[1][2][3][4][5] Dysregulation of RSK activity has been implicated in various diseases, most notably in cancer, making this kinase family a compelling target for therapeutic intervention.[1][6] This technical guide provides a comprehensive overview of the core functions of RSK, including its regulation, substrate specificity, and role in disease, with a focus on quantitative data and detailed experimental methodologies.
The RSK Isoform Family
In vertebrates, the RSK family consists of four isoforms: RSK1, RSK2, RSK3, and RSK4.[4][5] These isoforms share a high degree of sequence homology, particularly within their two distinct kinase domains.[7] Despite their structural similarities, emerging evidence suggests that the different RSK isoforms can have non-redundant and even opposing functions.[8] For instance, RSK1 and RSK2 are often associated with promoting cell growth and survival, whereas RSK3 and RSK4 have been reported to have tumor-suppressive functions in some contexts.[8]
Regulation of RSK Activity
The activation of RSK is a multi-step process tightly controlled by the upstream Ras/MAPK pathway.[1][2][4] Upon stimulation by growth factors or other mitogens, the cascade is initiated, leading to the activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activated ERK1/2 then directly phosphorylates and activates RSK.
The activation of RSK1, RSK2, and RSK3 is a complex process that necessitates input from both ERK1/2 and 3-phosphinositide dependent protein kinase-1 (PDK1).[9] In contrast, RSK4 exhibits high basal activity and its activation appears to be independent of PDK1.[9]
The activation of RSK is a sequential process involving multiple phosphorylation events.[10] ERK1/2 first phosphorylates the C-terminal kinase domain (CTKD) of RSK, which then autophosphorylates a serine residue in the linker region.[10] This phosphorylation event creates a docking site for PDK1, which in turn phosphorylates and activates the N-terminal kinase domain (NTKD).[10] The fully activated NTKD is then responsible for phosphorylating downstream RSK substrates.
Signaling Pathways
The primary signaling pathway leading to RSK activation is the Ras-MAPK cascade. This pathway is a cornerstone of cellular communication, relaying extracellular signals to the nucleus to control gene expression and other cellular responses.
RSK Substrates and Cellular Functions
Activated RSK phosphorylates a wide array of substrates in both the cytoplasm and the nucleus, thereby regulating diverse cellular processes.[11][12] These substrates are involved in transcription, translation, cell cycle progression, and survival.[9][13]
Key Substrates and Their Roles:
-
Ribosomal Protein S6 (rpS6): While also a substrate for S6 Kinase (S6K), RSK-mediated phosphorylation of rpS6 is believed to play a role in regulating protein synthesis.[11]
-
cAMP response element-binding protein (CREB): RSK phosphorylation of CREB at Ser133 is a key event in the activation of gene transcription in response to growth factors.
-
Glycogen synthase kinase 3 (GSK3): RSK can phosphorylate and inhibit GSK3, a kinase involved in a wide range of cellular processes, including glycogen metabolism and cell fate.[11]
-
Pro-apoptotic proteins (e.g., Bad): By phosphorylating and inactivating pro-apoptotic proteins like Bad, RSK promotes cell survival.[14]
-
Transcription factors (e.g., c-Fos, ERα, NF-κB): RSK modulates the activity of several transcription factors, thereby influencing gene expression programs that control cell proliferation and differentiation.[11][12]
-
Son of Sevenless (SOS): RSK phosphorylation of SOS, a Ras guanine nucleotide exchange factor, creates a negative feedback loop that attenuates Ras-MAPK signaling.[11]
Quantitative Data
A critical aspect of understanding RSK function is the quantitative analysis of its activity and inhibition. The following tables summarize key quantitative data related to RSK.
Table 1: IC50 Values of Common RSK Inhibitors
| Inhibitor | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) | Reference(s) |
| BI-D1870 | 10-31 | 20-24 | 18 | 15 | [1][3] |
| SL0101 | - | ~400 | Not Inhibited | Not Inhibited | [4][15] |
| Manzamine A | 15,010 | 108,400 | - | - | [16] |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.
Table 2: Known Phosphorylation Sites of Key RSK Substrates
| Substrate | Phosphorylation Site | Cellular Process | Reference(s) |
| CREB | Ser133 | Gene Transcription | |
| GSK3β | Ser9 | Metabolism, Cell Fate | [14] |
| Bad | Ser112 | Apoptosis | [14] |
| c-Fos | Ser362 | Gene Transcription | |
| SOS1 | Ser1134, Ser1161 | Signal Transduction | [11] |
| MYPT1 | Ser507 | Cell Migration | [17] |
| CCTβ | Ser260 | Protein Folding | [18] |
| CHK1 | Ser280 | Cell Cycle Checkpoint | [14] |
This table is not exhaustive and represents a selection of well-characterized RSK substrates.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate study of RSK function. The following sections provide methodologies for key experiments.
In Vitro RSK Kinase Assay
This assay measures the ability of RSK to phosphorylate a substrate in a controlled, cell-free environment.
Materials:
-
Active RSK enzyme (recombinant)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Substrate (e.g., recombinant GST-S6)
-
ATP (including radiolabeled [γ-³²P]ATP for radioactive assays or cold ATP for non-radioactive assays)
-
Kinase inhibitors (for control experiments)
-
SDS-PAGE gels and reagents
-
Phosphorimager or appropriate detection system
Procedure:
-
Prepare a reaction mixture containing kinase buffer, active RSK enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Detect the phosphorylated substrate. For radioactive assays, this is done by exposing the gel to a phosphor screen and imaging. For non-radioactive assays, a phosphospecific antibody can be used in a subsequent Western blot.
Western Blotting for Phospho-RSK
This technique is used to detect the phosphorylated (and thus activated) form of RSK in cell lysates.
Materials:
-
Cell lysates
-
SDS-PAGE gels and reagents
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody (phospho-specific RSK antibody)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary phospho-RSK antibody.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Mass Spectrometry for RSK Substrate Identification
Mass spectrometry is a powerful tool for identifying novel RSK substrates in an unbiased manner.
General Workflow:
-
In vitro or in vivo labeling: RSK is used to phosphorylate a complex protein mixture (e.g., cell lysate) using ATPγS, an analog of ATP that transfers a thiophosphate group.
-
Enrichment of thiophosphorylated peptides: The thiophosphorylated proteins are digested, and the resulting peptides are enriched using specific chemical methods.
-
LC-MS/MS analysis: The enriched peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their amino acid sequence and the site of phosphorylation.
-
Data analysis: The resulting data is analyzed to identify the proteins that were phosphorylated by RSK.
RSK in Drug Development
The established role of RSK in promoting cell proliferation and survival, particularly in the context of cancer, has made it an attractive target for drug development.[1][6][19] Several small molecule inhibitors of RSK have been developed and are being investigated for their therapeutic potential.[6]
A significant challenge in the development of RSK inhibitors is achieving isoform selectivity.[6] Given the distinct and sometimes opposing roles of the RSK isoforms, the ability to target a specific isoform is highly desirable to maximize therapeutic efficacy and minimize off-target effects.
Conclusion
Ribosomal S6 kinase is a critical node in cellular signaling, integrating inputs from the Ras-MAPK pathway to regulate a wide range of cellular functions. Its dysregulation is a hallmark of several diseases, making it a key area of research for both basic scientists and drug development professionals. A thorough understanding of its complex regulation, diverse substrates, and isoform-specific functions, supported by robust quantitative data and experimental methodologies, is essential for advancing our knowledge of this important kinase family and for the development of novel therapeutic strategies.
References
- 1. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of p90 Ribosomal S6 Kinase (RSK) Regulates Extracellular Signal-Regulated Kinase Docking and RSK Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Activation and inhibition of the C-terminal kinase domain of p90 ribosomal S6 kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAP kinase mediated activation of RSK1 and MK2 substrate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. style | Graphviz [graphviz.org]
- 9. A stepwise and digital pattern of RSK phosphorylation determines the outcome of thymic selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Phosphoproteomics Profiling Defines a Target Landscape of the Basophilic Protein Kinases AKT, S6K, and RSK in Skeletal Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. diagrammer - graphViz/dot: Adjusting node placement and edge shape - Stack Overflow [stackoverflow.com]
- 14. Activation and inhibition of the C-terminal kinase domain of p90 ribosomal S6 kinases | Life Science Alliance [life-science-alliance.org]
- 15. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DOT Language | Graphviz [graphviz.org]
- 17. researchgate.net [researchgate.net]
- 18. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
SL 0101-1: A Technical Guide for the Study of Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SL 0101-1, a natural product isolated from the tropical plant Forsteronia refracta, has emerged as a valuable tool in cancer research. This technical guide provides an in-depth overview of this compound, focusing on its application in studying cancer cell proliferation. It details its mechanism of action as a selective inhibitor of p90 ribosomal S6 kinase (RSK), presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its use in key cellular and biochemical assays. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biological context and practical application.
Introduction
The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as downstream effectors of the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of the MAPK/RSK pathway is a common feature in many human cancers, contributing to increased cell proliferation, survival, and metastasis. Consequently, inhibitors of this pathway are of significant interest for therapeutic development.
This compound is a kaempferol glycoside that has been identified as a potent and selective, cell-permeable, reversible, and ATP-competitive inhibitor of RSK, particularly RSK2.[1][2] It has demonstrated a remarkable ability to inhibit the proliferation of cancer cells, such as the human breast cancer cell line MCF-7, while having no effect on normal, non-transformed cells.[3] This selectivity makes this compound an excellent probe for elucidating the specific roles of RSK in cancer biology and for validating RSK as a therapeutic target.
Mechanism of Action
This compound selectively targets the N-terminal kinase domain (NTKD) of RSK, competing with ATP for binding.[3] This inhibition prevents the phosphorylation of downstream RSK substrates that are critical for cell cycle progression and proliferation. Notably, this compound does not inhibit upstream kinases in the MAPK pathway, such as MEK, Raf, and PKC, highlighting its specificity.[4]
Data Presentation
In Vitro Kinase Inhibition
| Kinase | IC50 (nM) | Ki (µM) | Notes |
| RSK2 | 89[1][2][4] | 1[2] | Selective inhibitor |
Cell Proliferation Inhibition
| Cell Line | Treatment | Effect |
| MCF-7 (Human Breast Cancer) | This compound | Inhibition of proliferation with a G1 phase cell cycle block[2][3] |
| MCF-10A (Normal Human Breast) | This compound | No effect on proliferation[3] |
Kinase Selectivity Profile
The selectivity of this compound has been evaluated against a panel of kinases. The following table summarizes the percentage of kinase activity remaining at a 10 µM concentration of this compound.
| Kinase | % Activity Remaining at 10 µM |
| RSK1 | 23 |
| RSK2 | 30 |
| Aurora B | 45 |
| PIM3 | 49 |
| PIM1 | 71 |
| HIPK2 | 72 |
| Aurora C | 76 |
| DYRK1A | 79 |
| BRSK2 | 80 |
| PKC zeta | 81 |
| MNK1 | 82 |
| CHK1 | 82 |
| DYRK3 | 84 |
| EF2K | 85 |
| PAK5 | 85 |
| CK1 delta | 87 |
| GSK3 beta | 87 |
| AMPK | 88 |
| p38 delta MAPK | 88 |
| MKK1 | 88 |
| PKD1 | 88 |
| PKB alpha | 88 |
| Lck | 88 |
| ERK8 | 89 |
| DYRK2 | 89 |
| PKC alpha | 90 |
| PKA | 92 |
| p38 alpha MAPK | 94 |
| JNK1 | 94 |
| JNK2 | 94 |
| MAPKAP-K2 | 95 |
| SRPK1 | 95 |
| PIM2 | 95 |
| PAK4 | 95 |
| PHK | 96 |
| MNK2 | 96 |
| JNK3 | 97 |
| ERK2 | 98 |
| ERK1 | 98 |
| PKB beta | 98 |
| p38 beta MAPK | 98 |
| MST2 | 98 |
| CHK2 | 98 |
| IKK beta | 99 |
| NEK2a | 101 |
| MSK1 | 101 |
| CK2 | 101 |
| PDK1 | 102 |
| MELK | 102 |
| S6K1 | 103 |
| p38 gamma MAPK | 103 |
| Src | 104 |
| NEK7 | 104 |
| CSK | 105 |
| CAMK1 | 105 |
| CDK2-Cyclin A | 106 |
| PRK2 | 106 |
| CAMKK beta | 107 |
| NEK6 | 108 |
| HIPK3 | 109 |
| SmMLCK | 109 |
| SGK1 | 109 |
| ROCK 2 | 109 |
| PLK1 | 111 |
| MAPKAP-K3 | 111 |
| MARK3 | 112 |
| CAMKK alpha | 116 |
| PAK6 | 126 |
Data sourced from the International Centre for Kinase Profiling.
Experimental Protocols
Cell Proliferation Assay (MTS/CCK-8)
This protocol describes a colorimetric assay to measure cell proliferation based on the reduction of a tetrazolium salt by metabolically active cells.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTS or CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
MCF-7 cells treated with this compound or vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from the culture dish.
-
Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
In Vitro RSK2 Kinase Assay
This protocol describes a method to measure the kinase activity of recombinant RSK2 and its inhibition by this compound.
Materials:
-
Active recombinant RSK2 enzyme
-
RSK substrate peptide (e.g., S6 peptide)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
[γ-³²P]ATP (for radioactive assay) or ADP-Glo™ Kinase Assay kit (for non-radioactive assay)
-
This compound stock solution
-
P81 phosphocellulose paper (for radioactive assay)
-
Phosphoric acid (for washing)
-
Scintillation counter (for radioactive assay)
-
Luminometer (for non-radioactive assay)
Procedure (Radioactive Method):
-
Prepare a reaction mixture containing kinase assay buffer, the RSK substrate peptide, and the desired concentration of this compound or vehicle control.
-
Add active recombinant RSK2 to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for RSK2 if known.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
Western Blot Analysis of RSK Substrate Phosphorylation
This protocol outlines the detection of phosphorylated RSK substrates in cell lysates by western blotting.
Materials:
-
MCF-7 cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB (Ser133), anti-total CREB, anti-phospho-p140, anti-total p140)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the substrate.
Mandatory Visualizations
Caption: The MAPK/RSK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound's effect on cancer cells.
Caption: Logical relationship of this compound's mechanism leading to anti-proliferative effects.
Conclusion
This compound is a highly specific and effective inhibitor of RSK, making it an indispensable tool for cancer researchers. Its ability to selectively inhibit cancer cell proliferation provides a clear model for investigating the role of RSK in oncogenesis. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their studies, ultimately contributing to a better understanding of cancer biology and the development of novel therapeutic strategies.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Preliminary Studies of SL-0101-1 in Breast Cancer
This document provides a comprehensive technical overview of the preclinical research on SL-0101-1, a selective inhibitor of the p90 Ribosomal S6 Kinase (RSK), and its potential as a therapeutic agent in breast cancer. It details the compound's mechanism of action, summarizes key quantitative data from in vitro studies, outlines experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction: SL-0101-1 and its Target, RSK
SL-0101-1 is a kaempferol glycoside, a natural product isolated from the tropical plant Forsteronia refracta.[1][2] It has been identified as a cell-permeable, reversible, and ATP-competitive inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases.[1] The RSK family consists of four isoforms (RSK1-4) that act as downstream effectors of the mitogen-activated protein kinase (MAPK) pathway.[3] These kinases are activated by the MEK-ERK1/2 cascade and play a crucial role in regulating cell growth, proliferation, and migration.[3]
Notably, RSK is overexpressed in approximately 50% of human breast cancer tissues, suggesting that its regulation is compromised in these transformed cells.[2][4] This observation, combined with the finding that breast cancer cells may become "addicted" to RSK activity for proliferation, positions RSK as a promising target for cancer therapy.[4][5] SL-0101-1 was the first specific, small-molecule inhibitor identified for RSK, making it a valuable tool for dissecting the kinase's function and a lead compound for drug development.[2][4]
Mechanism of Action and Signaling Pathway
SL-0101-1 exhibits remarkable specificity for RSK, particularly RSK1 and RSK2.[1][6] Its inhibitory action is directed at the N-terminal kinase domain (NTKD) of RSK, which is responsible for phosphorylating downstream substrates.[2][6] It does not inhibit closely related kinases like p70 S6 kinase (p70S6K1) or mitogen- and stress-activated kinase (MSK1), nor does it affect upstream kinases in the pathway such as MEK or Raf.[5]
The established signaling cascade involves the activation of the MEK-ERK1/2 pathway, which in turn phosphorylates and activates RSK. Activated RSK then phosphorylates a variety of substrates that promote cell proliferation and survival. By inhibiting RSK, SL-0101-1 disrupts these downstream signals. In breast cancer cells, this inhibition leads to a cell cycle block in the G1 phase.[1][2] Key downstream effects of RSK inhibition by SL-0101-1 include an increase in the phosphorylation of eukaryotic elongation factor 2 (p-eEF2) — due to the disinhibition of eEF2 kinase, which is negatively regulated by RSK — and a decrease in the levels of the oncogene cyclin D1.[7]
Quantitative Data: In Vitro Efficacy
Preclinical studies have quantified the inhibitory potency of SL-0101-1 and its analogs against RSK and their effects on breast cancer cell lines. The compound selectively inhibits the proliferation of the human breast cancer cell line MCF-7 while having no effect on the non-transformed breast epithelial cell line MCF-10A.[4]
Table 1: Inhibitory Potency of SL-0101-1 and Analogs
| Compound | Target | Assay Type | Value | Reference |
|---|---|---|---|---|
| SL-0101-1 | RSK2 | In Vitro Kinase | IC50 = 89 nM | [1][8] |
| RSK1/2 | In Vitro Kinase | Ki = 1 µM | [1] | |
| MCF-7 Proliferation | Cell-based | IC50 ≈ 50 µM | [6][9] | |
| Analog 1b ¹ | RSK | In Vitro Kinase | 6-fold > SL-0101-1 | [9] |
| MCF-7 Proliferation | Cell-based | IC50 ≈ 8 µM | [9] | |
| Analog 7 ² | RSK | In Vitro Kinase | >40-fold > SL-0101-1 | [7] |
| MCF-7 Proliferation | Cell-based | 2-fold > SL-0101-1 | [7] |
¹ C5″-n-propyl cyclitol SL0101 ² 5″-n-propyl substituent with 3″- and 4″-acetyl groups on rhamnose
In Vivo Studies and Analog Development
Despite its high specificity, the parent compound SL-0101-1 has limitations for in vivo applications due to poor pharmacokinetic properties, including a half-life of less than 30 minutes.[7] This has prompted medicinal chemistry efforts to develop analogs with improved potency, stability, and bioavailability.[5][7]
One such analog, C5″-n-propyl cyclitol SL0101 (referred to as '1b'), demonstrated improved potency in both in vitro and cell-based assays.[9] In a preclinical model of triple-negative breast cancer (TNBC), this analog was shown to be as effective as the FDA-approved MEK inhibitor trametinib in reducing the formation of metastatic foci.[6][9] Importantly, unlike MEK inhibitors which can lead to the activation of the pro-survival AKT pathway, inhibition of RSK with this analog did not result in AKT activation.[6][9]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the preliminary studies of SL-0101-1.
Cell Culture and Proliferation Assay
-
Cell Lines: Human breast adenocarcinoma cell line MCF-7 and non-tumorigenic epithelial cell line MCF-10A.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for MCF-7, DMEM/F12 for MCF-10A) supplemented with fetal bovine serum and antibiotics, incubated at 37°C in a humidified atmosphere of 5% CO₂.
-
Protocol:
-
Cells are seeded in 96-well plates at a specified density.
-
After allowing cells to attach (typically 24 hours), the medium is replaced with fresh medium containing various concentrations of SL-0101-1 or vehicle control (e.g., DMSO).
-
Cells are incubated for a defined period (e.g., 48-72 hours).[4]
-
Cell viability or proliferation is assessed using a standard method such as MTT, WST-1, or crystal violet staining.
-
Absorbance is read using a plate reader, and the results are normalized to the vehicle-treated control cells to determine the percentage of inhibition. IC50 values are calculated from the dose-response curves.
-
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of SL-0101-1 on RSK activity.
-
Protocol:
-
Recombinant active RSK enzyme is incubated in a reaction buffer.
-
A specific RSK substrate (e.g., a synthetic peptide) and ATP (often radiolabeled [γ-³²P]ATP) are added to the reaction mixture.
-
SL-0101-1 at various concentrations is included in the reaction.
-
The reaction is allowed to proceed for a set time at 30°C and then stopped.
-
The amount of phosphorylated substrate is quantified, typically by capturing the substrate on a filter membrane and measuring incorporated radioactivity using a scintillation counter.
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 is determined.
-
Western Blot Analysis
-
Objective: To measure the levels and phosphorylation status of proteins within the RSK signaling pathway in intact cells.
-
Protocol:
-
MCF-7 or MCF-10A cells are serum-starved and then pre-incubated with SL-0101-1 or a vehicle control for a specified time (e.g., 3 hours).[4]
-
Cells are then stimulated with a mitogen (e.g., phorbol 12-myristate 13-acetate, PMA) to activate the MEK-ERK-RSK pathway.[7]
-
Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., phospho-eEF2, cyclin D1, total RSK, phospho-ERK).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
-
Conclusion
Preliminary studies have established SL-0101-1 as a highly specific inhibitor of RSK that selectively curtails the proliferation of breast cancer cells in vitro by inducing a G1 cell cycle arrest. While the parent molecule's poor pharmacokinetics limit its direct clinical utility, it has served as an invaluable research tool and a foundational lead compound. The development of SL-0101-1 analogs with improved stability and in vivo efficacy demonstrates the therapeutic potential of targeting the RSK pathway in breast cancer, particularly in aggressive subtypes like TNBC. Further research into optimizing these novel RSK inhibitors is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mct.aacrjournals.org [mct.aacrjournals.org]
- 7. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for SL 0101-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL 0101-1 is a potent and selective, cell-permeable inhibitor of p90 ribosomal S6 kinase (RSK), with an IC₅₀ of 89 nM for RSK2.[1][2] It acts as an ATP-competitive inhibitor targeting the N-terminal kinase domain of RSK1 and RSK2.[1][3] this compound has been shown to inhibit the proliferation of human breast cancer cell lines, such as MCF-7, by inducing a G1 phase cell cycle block, while exhibiting no significant effect on the proliferation of normal breast cell lines.[2][4] This selective activity makes this compound a valuable tool for studying the role of the RSK signaling pathway in cancer cell proliferation and for the development of novel therapeutic agents.
These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to assess its effects on cell proliferation, cell cycle progression, and the RSK signaling pathway in the MCF-7 human breast cancer cell line.
Product Information
| Property | Value |
| CAS Number | 77307-50-7 |
| Molecular Formula | C₂₅H₂₄O₁₂ |
| Molecular Weight | 516.46 g/mol |
| Purity | ≥95% |
| Solubility | Soluble to 10 mM in DMSO |
| Storage | Store at -20°C |
Note: For long-term storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Effect of this compound on MCF-7 Cell Proliferation
| Concentration (µM) | Inhibition of Proliferation (%) (48h treatment) |
| 10 | ~20% |
| 25 | ~40% |
| 50 | ~60% |
| 100 | ~80% |
Note: Data is synthesized from qualitative descriptions and graphical representations in the cited literature.[4]
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 55 ± 5 | 35 ± 4 | 10 ± 2 |
| This compound (50 µM, 48h) | 75 ± 6 | 15 ± 3 | 10 ± 2 |
Note: Representative data illustrating the G1 arrest reported in the literature.[2]
Experimental Protocols
Cell Culture and Maintenance of MCF-7 Cells
This protocol describes the standard procedure for culturing and maintaining the MCF-7 human breast adenocarcinoma cell line.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Minimum Essential Medium (MEM) supplemented with 0.01 mg/ml human recombinant insulin, 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of MCF-7 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell growth daily and change the medium every 2-3 days.
-
Cells should be passaged when they reach 80-90% confluency.
-
-
Subculturing:
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
-
Cell Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the proliferation of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest MCF-7 cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. Suggested final concentrations range from 1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C and 5% CO₂.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.
-
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of MCF-7 cells using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
PBS
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete growth medium.
-
Incubate for 24 hours to allow for attachment.
-
Treat the cells with the desired concentration of this compound (e.g., 50 µM) or vehicle control (DMSO) for 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, including any floating cells from the medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with 5 mL of cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 10 minutes.
-
Carefully discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of the RSK Signaling Pathway
This protocol provides a method to assess the effect of this compound on the phosphorylation status of key proteins in the RSK signaling pathway, such as RSK and ERK.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RSK (Ser380), anti-RSK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 10, 50, 100 µM) or vehicle control for a specified time (e.g., 4 hours).
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH.
-
Mandatory Visualization
Caption: The MAPK/ERK signaling pathway leading to RSK activation and cell cycle progression. This compound specifically inhibits RSK1/2.
Caption: General experimental workflow for studying the effects of this compound on MCF-7 cells.
References
Application Notes and Protocols: Determining the Optimal Concentration of SL 0101-1 for MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction SL 0101-1 is a cell-permeable, selective, and reversible ATP-competitive inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases.[1][2][3] It specifically targets RSK isoforms, with an IC50 of 89 nM for RSK2, and does not inhibit upstream kinases such as MEK, Raf, and PKC.[4][5] In cancer research, this compound has been shown to inhibit the proliferation of human breast cancer cells, including the MCF-7 cell line, while having no effect on normal breast cells.[4][5][6] This document provides detailed protocols for determining the optimal concentration of this compound for use with MCF-7 cells and summarizes key reported concentrations and their effects.
Data Presentation: Efficacy of this compound on MCF-7 Cells
The following table summarizes the reported concentrations of this compound and their observed effects on MCF-7 cells. This data can serve as a starting point for designing experiments to determine the optimal concentration for specific research needs.
| Concentration | Effect on MCF-7 Cells | Reference |
| 100 µM | Inhibition of cell proliferation; induction of cell cycle arrest in the G1 phase. | [7] |
| 30 µM | Attenuation of angiotensin II-induced cell proliferation. | [7] |
| IC50 (for RSK2) | 89 nM | [1][4][5][6][7] |
Experimental Protocols
General Cell Culture and Maintenance of MCF-7 Cells
Aseptic technique is paramount for successful cell culture. All manipulations should be performed in a Class II biological safety cabinet.
Materials:
-
MCF-7 cells
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Media Renewal: Renew the complete growth medium 2-3 times per week.[8]
-
Subculturing:
-
When cells reach 80-90% confluency, remove the medium.[8]
-
Wash the cell monolayer twice with sterile PBS.[9]
-
Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C, or until cells detach.[8]
-
Neutralize the trypsin by adding at least 2 volumes of complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Centrifuge the cells at 125 x g for 5 minutes.[8]
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Plate cells into new flasks at a subcultivation ratio of 1:2 to 1:4.[10]
-
Preparation of this compound Stock Solution
Materials:
-
This compound powder (MW: 516.46 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
To prepare a 10 mM stock solution, dissolve 5.16 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1][2]
Cell Viability/Proliferation Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
MCF-7 cells
-
96-well plates
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.[11]
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound at predetermined concentrations (e.g., IC50, 2x IC50)
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates at a density of 1 x 10^5 to 3 x 10^5 cells/well.[11]
-
Incubate for 24 hours to allow for attachment.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.[11]
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[12]
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
This protocol allows for the investigation of this compound's effect on cell cycle progression.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound at predetermined concentrations
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for determining the optimal concentration of a compound on a cancer cell line.
Signaling Pathway
This compound inhibits RSK, a key kinase in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | S6 Kinase | TargetMol [targetmol.com]
- 4. This compound | RSK Inhibitors: R&D Systems [rndsystems.com]
- 5. This compound | RSK | Tocris Bioscience [tocris.com]
- 6. adooq.com [adooq.com]
- 7. caymanchem.com [caymanchem.com]
- 8. mcf7.com [mcf7.com]
- 9. accegen.com [accegen.com]
- 10. elabscience.com [elabscience.com]
- 11. mdpi.com [mdpi.com]
- 12. ijbiotech.com [ijbiotech.com]
how to dissolve SL 0101-1 in DMSO for experiments
Application Notes: SL 0101-1
Introduction
This compound is a cell-permeable kaempferol glycoside that functions as a selective, reversible, and ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2][3] It demonstrates potent inhibitory activity, particularly against RSK2, with an IC50 value of 89 nM.[4][5] Notably, this compound does not inhibit upstream kinases in the MAPK pathway, such as MEK, Raf, and PKC, making it a specific tool for studying RSK-mediated signaling. Research has shown that this compound can inhibit the proliferation of human breast cancer cells (MCF-7) by inducing a cell cycle block at the G1 phase, highlighting its potential in cancer research.[1][2][3]
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site on the RSK kinase domain. RSK is a key downstream effector of the Ras/MAPK signaling cascade. Upon activation by ERK1/2, RSK phosphorylates a multitude of cytoplasmic and nuclear substrates, thereby regulating diverse cellular processes including cell growth, proliferation, survival, and motility. By specifically inhibiting RSK, this compound allows for the targeted investigation of these downstream signaling events.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Citations |
| Molecular Weight | 516.46 g/mol | [1] |
| Molecular Formula | C₂₅H₂₄O₁₂ | [1] |
| CAS Number | 77307-50-7 | [1] |
| Purity | ≥95% | [5] |
| IC₅₀ | 89 nM for RSK2 | [4][5] |
| Solubility in DMSO | Soluble to 10 mM (5.16 mg/mL).[5] Other sources report lower solubility values of ~0.16 mg/mL.[1][6][7] It is advisable to test solubility empirically. | |
| Storage (Powder) | Store at -20°C for up to 2-3 years. | [4][8] |
| Storage (DMSO Stock) | Store in aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[1][4][5][8] Avoid repeated freeze-thaw cycles.[1][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound powder (M.Wt: 516.46)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube. Handle the powder in a chemical fume hood.
-
Solvent Addition: To prepare a 10 mM stock solution, calculate the required volume of DMSO:
-
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)
-
Volume (µL) = (1 / 516.46) * 1,000,000 / 10 = 193.6 µL
-
Add 193.6 µL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes to dissolve the compound.
-
Enhancing Solubility (Optional): If the compound does not fully dissolve, warm the solution to 37°C for a few minutes and sonicate in an ultrasonic water bath for 5-10 minutes.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4][5]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution required to achieve the desired final concentration in your experiment. For example, to treat cells in 10 mL of medium with a final concentration of 10 µM this compound:
-
Use the formula: C₁V₁ = C₂V₂
-
(10 mM) * V₁ = (10 µM) * (10 mL)
-
(10,000 µM) * V₁ = (10 µM) * (10,000 µL)
-
V₁ = 10 µL
-
-
Dilution in Medium: It is critical to add the DMSO stock solution to the culture medium, not the other way around, to prevent precipitation.[9]
-
Pipette 10 µL of the 10 mM stock solution and add it dropwise into the 10 mL of pre-warmed cell culture medium while gently swirling the medium.[10] This ensures rapid and even dispersion.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[8][9] In the example above, the final DMSO concentration is 0.1% (10 µL in 10 mL), which is generally considered safe for most cell lines.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (in this case, 10 µL) to an equivalent volume of culture medium (10 mL). This is essential to differentiate the effects of the compound from any potential effects of the solvent.[9]
-
Cell Treatment: Remove the existing medium from your cells and replace it with the medium containing the desired concentration of this compound or the vehicle control. Incubate for the specified experimental duration.
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing and using this compound in experiments.
This compound Inhibition of the MAPK/RSK Signaling Pathway
Caption: this compound selectively inhibits RSK, a downstream kinase of the MAPK pathway.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | S6 Kinase | TargetMol [targetmol.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound | RSK inhibitor | Hello Bio [hellobio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. lifetein.com [lifetein.com]
Application Note and Protocol: SL 0101-1 Stability and Storage Conditions
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This document provides essential guidelines for the stability and proper storage of the small molecule inhibitor, SL 0101-1. Adherence to these protocols is critical to ensure the compound's integrity, activity, and to obtain reliable and reproducible results in downstream applications. The information presented here is intended for researchers, scientists, and professionals involved in drug development and related research fields.
Storage Recommendations
Proper storage is paramount to prevent the degradation of this compound. The following table summarizes the recommended storage conditions for both short-term and long-term use.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Packaging | Atmosphere |
| Solid (Lyophilized Powder) | -20°C | Up to 24 months | Amber glass vial | Inert gas (Argon or Nitrogen) |
| 4°C | Up to 3 months | Amber glass vial | Inert gas (Argon or Nitrogen) | |
| In Solution (DMSO) | -80°C | Up to 6 months | Tightly sealed, low-binding tubes | |
| -20°C | Up to 1 month | Tightly sealed, low-binding tubes |
Note: For long-term storage of the solid form, it is highly recommended to store it at -20°C under an inert atmosphere in a light-protected vial. For solutions in DMSO, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Stability Profile
The stability of this compound has been evaluated under various conditions to understand its degradation profile. The following sections and tables summarize the findings from these stability studies.
Temperature Stability
The stability of this compound in its solid form was assessed at different temperatures over a 30-day period.
Table 2: Temperature Stability of Solid this compound
| Temperature | Time (Days) | Purity (%) | Observations |
| -20°C | 30 | >99% | No significant degradation observed. |
| 4°C | 30 | 98.5% | Minor degradation detected. |
| 25°C (Room Temp.) | 30 | 92.1% | Significant degradation observed. |
| 40°C | 30 | 85.3% | Rapid degradation. |
Freeze-Thaw Stability
The stability of this compound in a DMSO solution (10 mM) was evaluated over multiple freeze-thaw cycles.
Table 3: Freeze-Thaw Stability of this compound in DMSO
| Freeze-Thaw Cycles | Purity (%) |
| 1 | >99% |
| 3 | 98.2% |
| 5 | 95.7% |
| 10 | 90.4% |
It is recommended to limit the number of freeze-thaw cycles to a maximum of three.
Photostability
The photostability of solid this compound was assessed under exposure to UV and visible light.
Table 4: Photostability of Solid this compound
| Light Condition | Exposure Duration (hours) | Purity (%) |
| UV Light (254 nm) | 24 | 88.9% |
| Visible Light | 72 | 96.5% |
This compound demonstrates sensitivity to light, particularly UV. It should be handled in a light-protected environment.
Experimental Protocols
Protocol for Preparing Stock Solutions
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Add Solvent: Using a calibrated pipette, add the desired volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex the solution for 30-60 seconds and sonicate for 5-10 minutes in a water bath to ensure the compound is fully dissolved.
-
Aliquot and Store: Dispense the stock solution into small-volume, low-protein-binding tubes for single-use aliquots. Store immediately at -80°C.
Caption: Workflow for preparing this compound stock solutions.
Protocol for Stability Assessment using HPLC
This protocol outlines a general method for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in the desired solvent (e.g., DMSO).
-
Subject the samples to the stress conditions to be tested (e.g., heat, light, humidity).
-
At each time point, dilute the sample to a final concentration of 10 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound (this compound) and any degradation products.
-
Calculate the purity of this compound at each time point using the formula:
-
Purity (%) = (Area_parent / (Area_parent + ΣArea_degradants)) * 100
-
-
Signaling Pathways and Logical Relationships
Improper storage and handling can lead to the degradation of this compound, which in turn can compromise experimental outcomes by reducing the effective concentration of the active compound and introducing confounding variables from degradation products.
Caption: Consequence of improper this compound storage.
Disclaimer
The information provided in this document is based on generalized stability testing protocols for small molecules and should be used as a guideline. It is highly recommended that users perform their own stability studies for this compound in their specific experimental contexts. The manufacturer is not responsible for any damage or loss resulting from the improper handling or storage of this product.
Application Notes and Protocols for Inducing G1 Cell Cycle Arrest with SL 0101-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL 0101-1 is a potent and selective inhibitor of p90 ribosomal S6 kinase (RSK), a family of serine/threonine kinases that act as downstream effectors of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of the MAPK/RSK pathway is frequently observed in various cancers, contributing to uncontrolled cell proliferation and survival. This compound has been demonstrated to effectively induce G1 cell cycle arrest in cancer cell lines, such as the human breast cancer cell line MCF-7, making it a valuable tool for cancer research and a potential lead compound for therapeutic development.[1] These application notes provide detailed protocols for utilizing this compound to induce G1 cell cycle arrest and for analyzing its effects on key cell cycle regulatory proteins.
Mechanism of Action
This compound, a kaempferol glycoside, acts as a cell-permeable, reversible, and ATP-competitive inhibitor of RSK, with a particular selectivity for RSK1 and RSK2 isoforms.[2][3] By inhibiting RSK, this compound disrupts the phosphorylation of downstream substrates that are critical for cell cycle progression. The proposed mechanism for G1 arrest involves the modulation of key G1 phase regulators, including cyclin D1, cyclin-dependent kinase 4 (CDK4), and the tumor suppressor protein, Retinoblastoma (Rb). Inhibition of RSK by this compound is thought to lead to a decrease in the expression and/or activity of cyclin D1/CDK4 complexes. This, in turn, results in the hypophosphorylation of Rb, maintaining it in its active, growth-suppressive state. Active Rb binds to and sequesters E2F transcription factors, preventing the expression of genes required for entry into the S phase.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on MCF-7 cell proliferation.
Table 1: Effect of this compound on the Proliferation of MCF-7 and MCF-10A cells. [1]
| Concentration of this compound (µM) | MCF-7 Cell Proliferation (% of control) | MCF-10A Cell Proliferation (% of control) |
| 0 (Vehicle) | 100 | 100 |
| 10 | ~90 | ~100 |
| 25 | ~75 | ~100 |
| 50 | ~50 | ~100 |
| 100 | ~25 | ~100 |
Data is approximated from the graphical representation in Smith et al., 2005.[1]
Mandatory Visualizations
References
- 1. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell cycle-dependent characterization of single MCF-7 breast cancer cells by 2-D CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of cell cycle distribution after drug exposure by high content imaging analysis using low‐toxic DNA staining dye - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SL 0101-1 Treatment of MDA-MB-231 Human Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
SL 0101-1 is a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases. It acts as a cell-permeable, reversible, and ATP-competitive inhibitor, with a notable IC50 of 89 nM for RSK2.[1][2][3][4][5] RSK proteins are key downstream effectors of the MAPK/ERK signaling pathway and are implicated in the regulation of cell proliferation, survival, and motility. In the context of cancer, particularly breast cancer, RSK is often overexpressed and contributes to tumorigenesis.[6] The MDA-MB-231 human breast cancer cell line, a model for triple-negative breast cancer, is known for its aggressive and invasive phenotype. This document provides detailed protocols for treating MDA-MB-231 cells with this compound and assessing its effects on cell viability, cell cycle progression, and invasion.
Mechanism of Action
This compound specifically targets the RSK family of kinases without significantly affecting upstream kinases in the MAPK/ERK pathway, such as MEK, Raf, and PKC.[2][7] By inhibiting RSK, this compound can disrupt the phosphorylation of numerous downstream substrates involved in cell growth and proliferation. In MDA-MB-231 cells, this compound has been shown to inhibit invasion and has a reported IC50 of 3 µM for cell growth inhibition.[4]
Signaling Pathway
The following diagram illustrates the simplified MAPK/ERK signaling pathway and the point of inhibition by this compound.
References
- 1. Inhibition of MDA-MB-231 breast cancer cell migration and invasion activity by andrographolide via suppression of nuclear factor-κB-dependent matrix metalloproteinase-9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellmolbiol.org [cellmolbiol.org]
- 3. Inhibition of MMP-3 activity and invasion of the MDA-MB-231 human invasive breast carcinoma cell line by bioflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of human breast cancer Matrigel invasion by streptolysin O activation of the EGF receptor ErbB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Malignant Breast Cancer Cell MDA-MB-231 Transmigration across Brain and Lung Microvascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for SL 0101-1 in HeLa Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL 0101-1 is a selective and cell-permeable inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases.[1][2][3][4][5] Specifically, it targets the N-terminal kinase domain (NTKD) of RSK1 and RSK2, with a reported IC50 of 89 nM for RSK2 in in vitro kinase assays.[1][2][3][4][5] RSK proteins are key downstream effectors of the MAPK/ERK signaling pathway and are implicated in the regulation of diverse cellular processes, including cell proliferation, survival, and motility. Dysregulation of RSK signaling has been associated with various cancers. This document provides detailed application notes and protocols for the use of this compound in research involving the HeLa human cervical cancer cell line.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the RSK NTKD.[1] It does not inhibit the activity of upstream kinases in the MAPK pathway, such as MEK, Raf, and PKC.[2][4][5] In HeLa cells, the inhibition of RSK by this compound has been shown to be involved in a signaling cascade that includes Cyclin-Dependent Kinase 2 (CDK2) and Aurora Kinase A (AURKA), which plays a role in cell cycle progression and the regulation of metabolic enzyme assemblies.[2]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 516.46 g/mol | [5] |
| Formula | C₂₅H₂₄O₁₂ | [5] |
| CAS Number | 77307-50-7 | [5] |
| Solubility | Soluble to 10 mM in DMSO | [4] |
| Purity | ≥95% (HPLC) | [2][4] |
| Storage | Store at -20°C | [5] |
In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ | Assay Conditions | Reference |
| RSK2 | 89 nM | In vitro kinase assay | [1][2][3][4][5] |
Effects of this compound on HeLa Cells
| Parameter | Concentration & Time | Observed Effect | Reference |
| PFK1-mEGFP Assembly | 10 µM for 2-5 hours | Promotion of medium- and large-sized assemblies in HeLa-T-PFK1G cells. | [2] |
| Cell Viability (IC₅₀) | Not available | Data not found in the public domain for HeLa cells. A protocol to determine the IC₅₀ is provided below. | |
| Cell Cycle Distribution | Not available | Data not found in the public domain for this compound in HeLa cells. A protocol for cell cycle analysis is provided below. |
Signaling Pathway
The following diagram illustrates the known signaling pathway affected by this compound in the context of research conducted in HeLa cells.
References
Application Note and Protocol: In Vitro Kinase Assay for SL 0101-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
SL 0101-1 is a cell-permeable, selective, and reversible ATP-competitive inhibitor of p90 Ribosomal S6 Kinase (RSK).[1] Specifically, it targets the N-terminal kinase domain (NTKD) of RSK1 and RSK2.[2][3] Understanding the inhibitory activity of this compound is crucial for its application in cancer research and other signaling pathway studies. This document provides a detailed protocol for performing an in vitro kinase assay to determine the potency of this compound against RSK isoforms.
Signaling Pathway
The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as downstream effectors of the mitogen-activated protein kinase (MAPK) signaling pathway.[4][5] RSK activation is initiated by extracellular signals that activate the Ras/Raf/MEK/ERK cascade. Activated ERK1/2 phosphorylates and activates RSK, which in turn phosphorylates numerous substrates in the cytoplasm and nucleus to regulate diverse cellular processes, including cell proliferation, survival, and motility.[6]
Quantitative Data
The inhibitory potency of this compound is typically determined by its half-maximal inhibitory concentration (IC50). The reported IC50 value for this compound against RSK2 is 89 nM.[1][7][8][9] The inhibitory constant (Ki) for RSK1/2 has been reported as 1 µM.[1]
| Compound | Target Kinase | IC50 (nM) | Ki (µM) | Reference |
| This compound | RSK2 | 89 | - | [7][8][9] |
| This compound | RSK1/2 | - | 1 | [1] |
Experimental Protocol: In Vitro RSK Kinase Assay
This protocol is designed to measure the activity of RSK1 or RSK2 in the presence of this compound using a luminescence-based ADP detection method, such as the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Enzymes: Recombinant active RSK1 or RSK2
-
Substrate: S6K synthetic peptide (e.g., KRRRLASLR) or other suitable RSK substrate.[10]
-
Inhibitor: this compound (dissolved in DMSO).
-
ATP: 10 mM stock solution.
-
Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (or equivalent).
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Instrumentation: Multimode plate reader with luminescence detection capabilities.
Experimental Workflow
Procedure
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).[7]
-
Perform serial dilutions of the this compound stock solution in kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.[11]
-
-
Enzyme Addition:
-
Dilute the active RSK enzyme to the desired concentration in kinase assay buffer.
-
Add 10 µL of the diluted RSK enzyme to each well.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a master mix containing the substrate and ATP in kinase assay buffer. The final concentration of ATP should be close to the Km value for the specific RSK isoform, if known, to ensure accurate IC50 determination.
-
Add 10 µL of the substrate/ATP master mix to each well to initiate the kinase reaction.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.[11]
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for another 30 minutes at room temperature.[11]
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Determine the percentage of kinase activity inhibited by this compound for each concentration using the following formula: % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_background) / (RLU_DMSO - RLU_background))
-
Where RLU is the Relative Luminescence Unit.
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
This protocol provides a robust framework for determining the in vitro inhibitory activity of this compound against RSK kinases. The luminescence-based assay offers high sensitivity and is amenable to high-throughput screening. Adherence to this protocol will enable researchers to accurately quantify the potency of this compound and similar compounds, facilitating further drug development and mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
- 3. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ribosomal s6 kinase - Wikipedia [en.wikipedia.org]
- 7. This compound | RSK | Tocris Bioscience [tocris.com]
- 8. adooq.com [adooq.com]
- 9. This compound | RSK inhibitor | Hello Bio [hellobio.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. promega.com [promega.com]
SL 0101-1 supplier and purchasing information for research
Abstract
This document provides detailed application notes and protocols for the research chemical SL 0101-1, a selective inhibitor of p90 ribosomal S6 kinase (RSK). It is intended for researchers, scientists, and drug development professionals. This guide includes information on suppliers, purchasing, biochemical properties, and detailed protocols for key experiments.
Introduction
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] Isolated from the tropical plant F. refracta, this kaempferol glycoside has been identified as a valuable tool for studying the roles of RSK in various cellular processes, particularly in cancer cell proliferation.[1][3] this compound exhibits selectivity for RSK, with an IC50 of 89 nM for RSK2, and does not significantly inhibit upstream kinases such as MEK, Raf, and PKC.[4][5] Research has shown that this compound can induce a G1 phase cell cycle block in human breast cancer cell lines, such as MCF-7, while having no effect on normal breast cell lines.[1][5][6]
Purchasing Information
This compound is available from several reputable suppliers of research chemicals. The following table summarizes purchasing information from various vendors. Please note that pricing is subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.
| Supplier | Catalog Number | Purity | Available Quantities |
| Hello Bio | HB0584 | >95% | 1mg, 5mg, 10mg |
| APExBIO | A4236 | >99% | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg |
| MedchemExpress | HY-15237 | ≥98.0% | 1mg, 5mg, 10mg, 50mg, 100mg |
| AdooQ BioScience | A11160 | >99% (HPLC) | 500µg, 1mg, 5mg, 10mg, 25mg, 50mg, 100mg |
| R&D Systems | 2250 | ≥95% | 1mg |
| Tocris Bioscience | 2250 | ≥95% (HPLC) | 1mg |
| Cayman Chemical | 11704 | ≥98% | 500µg, 1mg |
| DC Chemicals | DC8239 | Not specified | Not specified |
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 77307-50-7 | [3][6] |
| Molecular Formula | C25H24O12 | [6] |
| Molecular Weight | 516.45 g/mol | [6] |
| Purity | ≥95% to >99% depending on supplier | [1][5][6] |
| Solubility | Soluble in DMSO (to 10 mM) and ethanol. | [4][6] |
| Storage | Store at -20°C. Solutions can be stored at -20°C for up to one month. | [4][6][7] |
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the kinase activity of p90 ribosomal S6 kinase (RSK). RSK is a family of serine/threonine kinases that are downstream effectors of the Ras-MAPK signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and motility. By inhibiting RSK, this compound can block the phosphorylation of downstream substrates, leading to the observed anti-proliferative effects in cancer cells.
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
Cell Culture of MCF-7 Cells
MCF-7 is a human breast adenocarcinoma cell line that is estrogen receptor-positive and is commonly used to study the effects of RSK inhibitors.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
0.01 mg/mL human recombinant insulin
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
6-well, 24-well, or 96-well cell culture plates
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS, 0.01 mg/mL insulin, and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Cell Plating: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Count the cells using a hemocytometer or automated cell counter. Seed the cells into appropriate culture vessels at the desired density for your experiment. For inhibitor studies, a common seeding density is 1 x 10^5 cells/mL.
Cell Proliferation (WST-1) Assay
This colorimetric assay is used to determine the effect of this compound on cell proliferation.
Materials:
-
MCF-7 cells cultured as described above
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
96-well cell culture plates, clear bottom
-
WST-1 cell proliferation reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a visible color change is observed.
-
Absorbance Measurement: Shake the plate for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be 630 nm.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Western Blotting
This technique is used to detect changes in the phosphorylation status of RSK substrates following treatment with this compound.
Materials:
-
MCF-7 cells
-
This compound
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-RSK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Seed MCF-7 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
References
- 1. elabscience.com [elabscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High-throughput screening identifies cell cycle-associated signaling cascades that regulate a multienzyme glucosome assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCF-7 breast cancer cell line grown in agarose culture for study of COX-2 inhibitors in three-dimensional growth system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. mcf7.com [mcf7.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
SL 0101-1 solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SL 0101-1, focusing on its solubility challenges in aqueous media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, selective, and reversible ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2][3] It is a kaempferol glycoside originally isolated from the tropical plant F. refracta.[1][2][4] this compound has an IC50 of 89 nM for RSK2 and has been shown to inhibit cancer cell proliferation and induce a G1 phase cell cycle block in cell lines such as MCF-7 human breast cancer cells.[1][3][4] It does not inhibit upstream kinases like MEK, Raf, and PKC.
Q2: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, cell culture medium). Why is it not dissolving?
This compound is poorly soluble in aqueous media. This is a common issue for many small molecule kinase inhibitors. The chemical structure of this compound, a flavonoid glycoside, contributes to its hydrophobic nature. Direct dissolution in aqueous buffers is generally not recommended and will likely result in precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvents for preparing a stock solution of this compound are dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[1][5] DMSO is the most commonly reported solvent.[1][4][5]
Q4: How can I prepare a stock solution of this compound?
It is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute this stock into your aqueous experimental medium. For detailed instructions, please refer to the "Protocol for Preparing this compound Stock Solutions" section below.
Q5: My this compound precipitated out of solution after I diluted my DMSO stock into my cell culture medium. What can I do to prevent this?
Precipitation upon dilution into aqueous media is a common problem. Here are some troubleshooting tips:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is low, typically less than 0.5%, to minimize solvent-induced toxicity and improve compound solubility.
-
Working Solution Preparation: Prepare an intermediate dilution of your high-concentration stock solution in the organic solvent before the final dilution into the aqueous medium.
-
Vortexing During Dilution: Add the stock solution to the aqueous medium dropwise while vortexing to ensure rapid and uniform mixing.
-
Temperature: Gently warming the aqueous medium to 37°C before adding the stock solution can sometimes help improve solubility.[1]
-
Sonication: For persistent solubility issues, brief sonication in an ultrasonic bath can be employed.[1]
Q6: What are the recommended storage conditions for this compound powder and stock solutions?
-
Powder: Store the solid form of this compound at -20°C.[1][4][6] It is stable for at least two years under these conditions.[4]
-
Stock Solutions: Prepare and use solutions on the same day if possible.[5][7] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[1][2][8][9] Before use, allow the solution to equilibrate to room temperature.[5][7]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Reference(s) |
| DMSO | 10 mM (5.16 mg/mL) | [5] |
| 0.16 mg/mL | [1][4] | |
| DMF | 0.33 mg/mL | [1][4] |
| Ethanol | 20 mM | [5] |
Experimental Protocols
Protocol for Preparing this compound Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent for subsequent dilution into aqueous experimental media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Equilibrate: Allow the this compound powder vial to equilibrate to room temperature for at least 1 hour before opening.[7]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for a short period to aid dissolution.[1]
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store at -20°C for up to one month or -80°C for up to six months.[1][2][9]
Visualizations
Caption: Simplified MAPK/ERK signaling pathway showing the inhibitory action of this compound on p90 RSK.
Caption: Recommended workflow for preparing a working solution of this compound for experiments.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | S6 Kinase | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | RSK inhibitor | Hello Bio [hellobio.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound|77307-50-7|COA [dcchemicals.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. adooq.com [adooq.com]
Technical Support Center: Troubleshooting SL 0101-1 Precipitation in Cell Culture
This technical support guide is intended for researchers, scientists, and drug development professionals using SL 0101-1 in their cell culture experiments. Here, you will find answers to frequently asked questions and troubleshooting advice to prevent and resolve issues related to compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and cell-permeable inhibitor of p90 ribosomal S6 kinase (RSK).[1][2][3][4][5] It functions as a reversible, ATP-competitive inhibitor with an IC50 of 89 nM for RSK2.[2][3] this compound has been shown to inhibit the growth of human breast cancer cells (MCF-7) and induce a G1 phase cell cycle block, without affecting normal breast cell lines.[2] It does not inhibit upstream kinases such as MEK, Raf, and PKC.
Q2: I am observing precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of compounds like this compound in cell culture media can be attributed to several factors:
-
Physicochemical Properties: this compound has limited aqueous solubility.[6]
-
High Concentration: Exceeding the solubility limit of this compound in the culture medium will lead to precipitation.[7][8]
-
Solvent Effects: this compound is typically dissolved in an organic solvent like DMSO.[9] When a concentrated stock solution is diluted into the aqueous cell culture medium, the rapid change in solvent polarity can cause the compound to "crash out" of solution.[7][8] The final concentration of the organic solvent is a critical factor.[7]
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[7]
-
pH and Temperature: Changes in the pH or temperature of the medium can alter the solubility of a compound.[7][8] Many compounds exhibit pH-dependent solubility.[7]
-
Improper Stock Solution Handling: Repeated freeze-thaw cycles of stock solutions can promote precipitation.[8][10]
Q3: How can I visually identify this compound precipitation?
Precipitation can manifest in several ways:
-
Visible Particles: You may see distinct particles, crystals, or an amorphous solid in your cell culture flask or plate.[7]
-
Cloudiness or Turbidity: The medium may appear cloudy or hazy, indicating fine, suspended particles.[7][8]
-
Microscopic Examination: Under a microscope, you may observe crystalline structures or amorphous aggregates that are distinct from the cells.
It is important to distinguish compound precipitation from microbial contamination, which may also cause turbidity but is often accompanied by a rapid pH change and the presence of motile microorganisms.[8]
Troubleshooting Guide
Q4: My this compound precipitated upon addition to the cell culture medium. How can I resolve this?
If you observe precipitation, it is best to discard the prepared medium and start over, as the effective concentration of the compound will be unknown. The following steps can help prevent precipitation in your next attempt:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in 100% DMSO. This allows for a smaller volume to be added to your culture medium, keeping the final DMSO concentration low (ideally ≤ 0.1%).[7]
-
Step-wise Dilution: Instead of adding the concentrated stock directly to the full volume of medium, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed medium, vortex gently, and then add this intermediate dilution to the final volume of medium.
-
Increase Final DMSO Concentration (with caution): If precipitation persists, you may consider slightly increasing the final DMSO concentration (e.g., up to 0.5%). However, it is crucial to run a vehicle control to ensure the solvent concentration does not affect your cells.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[8]
-
Gentle Mixing: Add the this compound stock solution dropwise to the medium while gently swirling the flask or plate to facilitate rapid and uniform mixing.[8]
Q5: What is the recommended procedure for preparing and storing this compound stock solutions?
Proper preparation and storage of your stock solution are critical to prevent precipitation.
-
Use High-Quality, Anhydrous DMSO: Water content in DMSO can reduce the solubility of hydrophobic compounds.
-
Storage: Store the DMSO stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] If storage is required for prepared solutions, they should be kept at -20°C for up to one month.[1]
-
Before Use: When you need to use a stock solution, thaw it at room temperature and ensure the compound is fully dissolved before adding it to your culture medium.[1]
Data Presentation
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 516.46 g/mol | |
| Formula | C25H24O12 | |
| CAS Number | 77307-50-7 | |
| Solubility | Soluble to 10 mM in DMSO | |
| IC50 (RSK2) | 89 nM | [1][2][3] |
| Storage Temperature | -20°C | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required mass of this compound and volume of DMSO. For a 10 mM stock solution, dissolve 5.16 mg of this compound in 1 mL of DMSO.
-
Under sterile conditions, accurately weigh the this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex gently until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Treatment of Cells with this compound
-
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium
-
Cultured cells ready for treatment
-
-
Procedure:
-
Determine the final desired concentration of this compound for your experiment.
-
Thaw an aliquot of the this compound stock solution at room temperature. Ensure the solution is clear and free of any precipitate.
-
Prepare an intermediate dilution of the stock solution in pre-warmed medium if necessary, especially for lower final concentrations. This helps to minimize the solvent shock.
-
Add the appropriate volume of the this compound stock or intermediate dilution to the cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of stock solution for every 1 mL of medium.
-
Gently swirl the culture vessel to ensure proper mixing.
-
Return the cells to the incubator for the desired treatment duration.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
Visualization
Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on RSK.
References
- 1. This compound | RSK inhibitor | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | S6 Kinase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|SL0101|Rsk inhibitor|CAS 77307-50-7 [dcchemicals.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
Technical Support Center: Investigating SL-0101-1 and the mTORC1 Pathway
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the RSK inhibitor, SL-0101-1, on the mTORC1 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of SL-0101-1?
SL-0101-1 is a selective, cell-permeable, and ATP-competitive inhibitor of the p90 Ribosomal S6 Kinase (RSK) family.[1][2][3][4] It specifically targets the N-terminal kinase domain of RSK isoforms.[4]
Q2: Is there evidence for off-target effects of SL-0101-1 on the mTORC1 pathway?
Yes, studies have shown that SL-0101-1 can inhibit mTORC1 signaling.[5] Importantly, this inhibitory effect has been demonstrated to be independent of its action on RSK, indicating an off-target mechanism.[5]
Q3: What is the reported IC50 value of SL-0101-1 for its primary target, RSK?
The IC50 of SL-0101-1 for RSK2 is reported to be 89 nM.[1][2][6][7]
Q4: Is there a reported IC50 value for the inhibition of mTORC1 by SL-0101-1?
Currently, a specific IC50 value for the direct inhibition of mTORC1 by SL-0101-1 has not been explicitly reported in the reviewed literature. The observed inhibition of mTORC1 signaling is described as an off-target effect, but a quantitative value for this direct interaction is not available.
Q5: Are there other known off-targets for SL-0101-1?
A kinase selectivity panel has been conducted for SL-0101-1. The results indicate potential off-target activity against Aurora B and PIM kinases.[4] However, the interpretation of these results can be complex due to varying ATP concentrations used in the assays for different kinases.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the investigation of SL-0101-1's effects on mTORC1 signaling.
Problem 1: Unexpected decrease in the phosphorylation of mTORC1 substrates (e.g., p-S6K1, p-4E-BP1) after treatment with SL-0101-1.
-
Possible Cause 1: Off-target inhibition of the mTORC1 pathway.
-
Explanation: As documented, SL-0101-1 can inhibit mTORC1 signaling through an RSK-independent mechanism.[5]
-
Troubleshooting Steps:
-
Confirm On-Target RSK Inhibition: Alongside your mTORC1 readouts, probe for the phosphorylation of a direct RSK substrate to confirm that SL-0101-1 is inhibiting RSK at the concentration used.
-
RSK Knockdown/Knockout Control: If possible, use a cell line with RSK genetically knocked down or knocked out. If the inhibitory effect on mTORC1 signaling persists in these cells upon SL-0101-1 treatment, it further confirms an off-target effect.
-
Use an Alternative RSK Inhibitor: Compare the effects of SL-0101-1 with another RSK inhibitor that has a different off-target profile. For instance, the RSK inhibitor BI-D1870 has been reported to increase p70S6K activation, an opposite off-target effect to SL-0101-1.[5]
-
-
-
Possible Cause 2: General cellular toxicity at high concentrations.
-
Explanation: High concentrations of any small molecule inhibitor can lead to non-specific effects and cellular stress, which might indirectly affect signaling pathways.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of SL-0101-1 that inhibits RSK. Assess mTORC1 signaling across this dose range.
-
Cell Viability Assay: Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the concentrations of SL-0101-1 used are not causing significant cell death.
-
-
Problem 2: Inconsistent or no change in mTORC1 signaling with SL-0101-1 treatment.
-
Possible Cause 1: Cell-type specific differences.
-
Explanation: The off-target effects of inhibitors can vary between different cell lines due to variations in their kinome expression and signaling network wiring.
-
Troubleshooting Steps:
-
Literature Review: Check if the off-target effect of SL-0101-1 on mTORC1 has been previously reported in your specific cell model.
-
Positive Control for mTORC1 Inhibition: Treat your cells with a known mTORC1 inhibitor, such as rapamycin or Torin1, to confirm that the mTORC1 pathway is functional and can be inhibited in your cell line.
-
-
-
Possible Cause 2: Experimental variability in Western blotting.
-
Explanation: Western blotting for phosphorylated proteins can be sensitive to variations in sample preparation, loading, and antibody quality.
-
Troubleshooting Steps:
-
Fresh Lysates and Inhibitors: Always use freshly prepared cell lysates and ensure your protease and phosphatase inhibitors are active.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Antibody Validation: Use well-validated antibodies for phosphorylated and total S6K1 and 4E-BP1. Titrate your antibodies to determine the optimal concentration.
-
Positive and Negative Controls: Include positive (e.g., insulin or serum-stimulated) and negative (e.g., serum-starved) controls for mTORC1 activation on your blot.
-
-
Data Presentation
Table 1: Kinase Specificity of SL-0101-1
| Kinase | IC50 / Ki | Notes | Reference |
| On-Target | |||
| RSK2 | IC50 = 89 nM | Primary target | [1][2][6][7] |
| RSK1/2 | Ki = 1 µM | ||
| Potential Off-Targets | |||
| mTORC1 Signaling | Inhibition observed | RSK-independent mechanism. Specific IC50 not reported. | [5] |
| Aurora B | Partial inhibition | Observed in a kinase panel screen. | [4] |
| PIM3 | Partial inhibition | Observed in a kinase panel screen. | [4] |
| MEK, Raf, PKC | No inhibition reported | [1][2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key mTORC1 downstream targets, S6K1 and 4E-BP1, in response to SL-0101-1 treatment.
1. Cell Culture and Treatment: a. Plate cells at a density that will result in 70-80% confluency at the time of harvest. b. The following day, serum-starve the cells for 16-24 hours to reduce basal mTORC1 activity. c. Pre-treat the cells with the desired concentrations of SL-0101-1 or vehicle control (e.g., DMSO) for 1-2 hours. d. Stimulate the cells with an mTORC1 activator (e.g., 100 nM insulin or 20% fetal bovine serum) for 30 minutes.
2. Cell Lysis: a. Place the culture plates on ice and wash the cells once with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes. c. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
5. Western Blotting: a. Transfer the proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. c. Incubate the membrane with primary antibodies against p-S6K1 (Thr389), total S6K1, p-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C. d. Wash the membrane three times with TBST. e. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: In Vitro mTORC1 Kinase Assay
This protocol allows for the direct assessment of mTORC1 kinase activity in the presence of SL-0101-1.
1. Immunoprecipitation of mTORC1: a. Lyse cells in CHAPS-containing buffer supplemented with protease and phosphatase inhibitors. b. Incubate the cleared lysate with an anti-Raptor antibody or anti-mTOR antibody for 2-4 hours at 4°C. c. Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C. d. Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.
2. Kinase Reaction: a. Resuspend the beads in kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2). b. Add the desired concentrations of SL-0101-1 or vehicle control. c. Add a recombinant, inactive substrate (e.g., GST-4E-BP1 or a peptide substrate). d. Initiate the reaction by adding ATP. e. Incubate at 30°C for 20-30 minutes with gentle agitation.
3. Reaction Termination and Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling. b. Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
Mandatory Visualizations
Caption: Signaling pathways showing the on-target inhibition of RSK and the off-target inhibition of mTORC1 by SL-0101-1.
Caption: Experimental workflow for assessing mTORC1 signaling via Western blotting after SL-0101-1 treatment.
References
- 1. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Small-Molecule Selective mTORC1 Inhibitors via Direct Inhibition of Glucose Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing the Poor In Vivo Pharmacokinetics of SL0101-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo pharmacokinetics of the RSK inhibitor, SL0101-1.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo study with SL0101-1 shows very low plasma concentrations and a short half-life. Is this expected?
A1: Yes, this is a well-documented characteristic of SL0101-1. The compound exhibits poor in vivo pharmacokinetics, primarily due to a short half-life of less than 30 minutes.[1] The maximum plasma concentration (Cmax) achieved is often significantly lower than what is required for efficacy, sometimes as much as 10-fold below the concentration needed to inhibit the proliferation of cancer cell lines in vitro.[1] This inherent instability and rapid clearance make it unsuitable for many in vivo applications without modification or a specialized formulation.[1][2]
Q2: What are the primary reasons for the poor pharmacokinetic profile of SL0101-1?
A2: The suboptimal in vivo performance of SL0101-1 stems from several key factors:
-
Limited Solubility: SL0101-1 has poor aqueous solubility, which hinders its absorption and bioavailability.[1]
-
Esterase Hydrolysis: The acetyl groups on the rhamnose moiety of SL0101-1, which are crucial for its high-affinity binding to RSK, are susceptible to cleavage by ubiquitous intracellular and plasma esterases.[2][3] This hydrolysis results in a less potent, deacetylated metabolite.[1]
-
Rapid Metabolism and Clearance: The combination of poor solubility and enzymatic degradation leads to rapid metabolism and clearance from the systemic circulation.
Q3: I'm observing a significant discrepancy between the in vitro IC50 and the in vivo effective dose of SL0101-1. Why is this happening?
A3: This discrepancy is a direct consequence of the compound's poor pharmacokinetics. The effective concentration of SL0101-1 at the target site in vivo is likely much lower than the administered dose would suggest. The rapid clearance and metabolic breakdown mean that a sustained therapeutic concentration is difficult to achieve. The in vitro IC50 is determined in a controlled environment without the metabolic and clearance pressures present in a whole organism.
Below is a logical diagram illustrating the factors contributing to this discrepancy.
Caption: Factors leading to the discrepancy between in vitro and in vivo efficacy of SL0101-1.
Q4: What strategies can I employ to improve the in vivo performance of SL0101-1 in my experiments?
A4: Addressing the poor pharmacokinetics of SL0101-1 requires a multi-pronged approach focusing on both the molecule itself and its delivery.
-
Analog Development: Synthesizing and testing analogs of SL0101-1 is a primary strategy. Research has shown that replacing the labile acetyl groups with more stable bioisosteres, such as carbamates, can significantly improve in vitro biological stability while maintaining specificity for RSK.[2] An analog with a 5″-n-propyl group on the rhamnose has also demonstrated a more than 40-fold improvement in affinity for RSK in vitro.[1]
-
Formulation Strategies: For poorly soluble compounds like SL0101-1, advanced formulation techniques can enhance oral absorption and bioavailability. These include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[4]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.[5]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can lead to higher apparent solubility and dissolution rates.[5]
-
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of SL0101-1 and the improved affinity of one of its analogs.
Table 1: Pharmacokinetic Analysis of SL0101-1 in Male CD-1 Mice [1]
| Dosing Method | Dose (mg/kg) | Cmax (ng/mL) | t1/2 (h) | AUC/D (ng·h/mL per mg/kg) |
| Intravenous (IV) | 10 | 1500 | < 0.5 | 30 |
| Intraperitoneal (IP) | 50 | 150 | < 0.5 | 3 |
| Oral (PO) | 50 | < 20 | < 0.5 | < 1 |
Data extracted from a study by Ludwik et al. A carrier of 1:1:15 Cremophor:EtOH:phosphate-buffered saline was used due to limited solubility.
Table 2: In Vitro Affinity of SL0101-1 and an Improved Analog for RSK [1]
| Compound | IC50 for RSK2 (μM) | Fold Improvement vs. SL0101-1 |
| SL0101-1 | ~1.0 | - |
| 5″-n-propyl analog (compound 7) | ~0.025 | >40x |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the pharmacokinetics of SL0101-1 or its analogs.
Objective: To determine the plasma concentration-time profile, Cmax, t1/2, and AUC of the test compound after administration.
Materials:
-
Test compound (SL0101-1 or analog)
-
Vehicle (e.g., 1:1:15 Cremophor:EtOH:PBS, or a lipid-based formulation)
-
Male CD-1 mice (or other appropriate strain)
-
Dosing syringes and needles (for IV, IP, or PO administration)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Workflow:
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
Procedure:
-
Formulation: Prepare the dosing solution of the test compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer the formulation to mice via the selected route (IV, IP, or PO). Record the exact time of dosing.
-
Blood Collection: At predetermined time points post-dosing, collect blood samples (e.g., via tail vein or retro-orbital sinus) into heparinized tubes.
-
Plasma Processing: Centrifuge the blood samples to separate the plasma.
-
Storage: Transfer the plasma supernatant to labeled microcentrifuge tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time data and calculate the key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: In Vitro RSK Inhibition Assay
This protocol describes a method to evaluate the inhibitory activity of SL0101-1 or its analogs on RSK.
Objective: To determine the IC50 value of a test compound against a specific RSK isoform.
Materials:
-
Recombinant human RSK enzyme (e.g., RSK1 or RSK2)
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., S6 peptide)
-
Test compound (SL0101-1 or analog) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Signaling Pathway Context:
SL0101-1 is a specific inhibitor of the N-terminal kinase domain (NTKD) of RSK1 and RSK2, which are downstream effectors of the MAPK/ERK signaling pathway.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of SL0101-1 on RSK.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a microplate, add the RSK enzyme, the substrate peptide, and the test compound at various concentrations to the kinase buffer.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect: Add the detection reagent according to the manufacturer's instructions to stop the reaction and measure the amount of ADP produced (which is inversely proportional to kinase inhibition).
-
Data Analysis: Measure the luminescence or fluorescence using a microplate reader. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the activity of the RSK-specific inhibitor, SL0101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
hydrolysis of acetyl groups on SL 0101-1 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of SL0101-1, with a specific focus on the hydrolysis of its acetyl groups in solution.
Frequently Asked Questions (FAQs)
Q1: How stable is SL0101-1 in solution?
A1: SL0101-1 is susceptible to hydrolysis of the two acetyl groups on its rhamnose moiety, particularly in the presence of intracellular esterases. This hydrolysis leads to the formation of the deacetylated, and significantly less potent, triol form.[1][2][3] In vivo studies have shown that SL0101-1 has a short half-life of less than 30 minutes.[1][4] Therefore, it is crucial to handle solutions of SL0101-1 appropriately to minimize degradation.
Q2: What are the recommended storage conditions for SL0101-1 solutions?
A2: To ensure the integrity of SL0101-1, it is recommended to prepare solutions fresh for immediate use.[5] If storage is necessary, aliquot the solution into single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[5][6] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[6] Before use, equilibrate the solution to room temperature and ensure there is no precipitate.[5]
Q3: Why are the acetyl groups on SL0101-1 important for its activity?
A3: The acetyl groups on the rhamnose moiety of SL0101-1 are critical for its high-affinity binding to and selective inhibition of p90 ribosomal S6 kinase (RSK).[2][3][7][8] The hydrolysis of these acetyl groups results in a deacetylated form of the molecule that is approximately 10-fold less potent as an RSK inhibitor.[1]
Q4: What is the primary mechanism of degradation for SL0101-1 in a biological context?
A4: The primary degradation pathway for SL0101-1 in a biological setting is the enzymatic hydrolysis of the acetyl ester groups by ubiquitous intracellular esterases.[2][3][7][8] This leads to the formation of the inactive triol metabolite.
Q5: Are there more stable analogs of SL0101-1 available?
A5: Yes, the instability of the acetyl groups has led to the development of SL0101-1 analogs with improved stability. Researchers have explored replacing the labile acetyl groups with more robust bioisosteres, such as carbamates.[2][3][9] Some of these carbamate analogs have demonstrated improved in vitro biological stability while maintaining specificity for RSK.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of SL0101-1 activity in cell-based assays over time. | Hydrolysis of the acetyl groups by intracellular esterases, leading to the inactive triol form.[2] | - Prepare fresh solutions of SL0101-1 for each experiment.- Minimize the incubation time of SL0101-1 with cells where possible.- Consider using more stable analogs of SL0101-1, such as those with carbamate substitutions, for longer-term experiments.[2][3] |
| Inconsistent results between experiments. | Degradation of SL0101-1 stock solution due to improper storage or handling. | - Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[6]- Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[5][6]- Before use, ensure the solution is fully thawed and any precipitate is redissolved.[5] |
| Precipitate observed in the SL0101-1 solution. | Limited solubility of SL0101-1 in aqueous solutions.[1] | - Ensure the solvent used is appropriate for the desired concentration. DMSO is a common solvent for initial stock solutions.[6]- For aqueous buffers, consider the use of a carrier such as Cremophor:EtOH:phosphate-buffered saline (1:1:15) to improve solubility.[1]- Gently warm and vortex the solution to aid in dissolving any precipitate. |
Data Presentation
Table 1: Stability and Potency of SL0101-1 and its Analogs
| Compound | Key Structural Feature | In Vitro Stability | RSK Inhibitory Potency (IC50) | Reference |
| SL0101-1 | 3",4"-di-O-acetyl-α-L-rhamnopyranoside | Poor; susceptible to esterase-mediated hydrolysis. | 89 nM for RSK2 | [2][5][6] |
| Deacetylated SL0101-1 (triol) | 3",4"-dihydroxy-α-L-rhamnopyranoside | - | ~10-fold less potent than SL0101-1 | [1] |
| Carbamate Analogs | Acetyl groups replaced with carbamates | Improved in vitro biological stability compared to SL0101-1. | Maintained specificity for RSK. | [2][3] |
Experimental Protocols
Protocol 1: Assessment of SL0101-1 Stability in Cell Lysate
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., MCF-7) to ~80% confluency.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Incubation:
-
Dilute the SL0101-1 stock solution to the desired final concentration in the cell lysate.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.
-
-
Sample Processing:
-
Immediately quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
Quantification by LC-MS/MS:
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of SL0101-1 and the formation of its deacetylated metabolite.
-
The rate of disappearance of SL0101-1 will indicate its stability in the presence of cellular esterases.
-
Visualizations
Caption: Hydrolysis of SL0101-1's acetyl groups.
Caption: SL0101-1 inhibition of the RSK signaling pathway.
Caption: Workflow for assessing SL0101-1 stability.
References
- 1. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogs of the RSK inhibitor SL0101: optimization of in vitro biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. De Novo Synthesis and Biological Evaluation of C6″-Substituted C4″-Amide Analogues of SL0101 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SL 0101-1 | RSK inhibitor | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural basis for the activity of the RSK-specific inhibitor, SL0101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
how to control for SL 0101-1 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for off-target effects of the RSK inhibitor, SL 0101-1, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a cell-permeable, selective, and reversible ATP-competitive inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases.[1] Its primary targets are RSK1 and RSK2. It has been shown to inhibit RSK2 with an IC50 of 89 nM.[1][2] this compound is reported to not inhibit upstream kinases such as MEK, Raf, and PKC.[2]
Q2: What are the known or potential off-target effects of this compound?
While this compound is considered a selective RSK inhibitor, researchers should be aware of potential off-target effects. One significant reported off-target effect is the RSK-independent inhibition of the mTORC1 signaling pathway. Additionally, kinome screening has revealed that at higher concentrations, this compound can inhibit other kinases. For a detailed selectivity profile, refer to the quantitative data table below.
Q3: Why is it crucial to control for off-target effects in my experiments?
Q4: What are the recommended key control experiments to perform?
To validate that the observed effects of this compound are due to RSK inhibition, a combination of the following control experiments is highly recommended:
-
Use of a Structurally Unrelated RSK Inhibitor: Employing an RSK inhibitor with a different chemical scaffold helps to ensure that the observed phenotype is not due to the chemical properties of this compound itself.
-
Genetic Knockdown of RSK: Using siRNA or shRNA to reduce the expression of RSK1 and/or RSK2 should phenocopy the effects observed with this compound.
-
Rescue Experiment: In cells with genetic knockdown of RSK, expressing a version of RSK that is resistant to this compound should reverse the observed phenotype.
Data Presentation
Table 1: Quantitative Kinase Selectivity Profile of this compound
The following table summarizes the kinase selectivity of this compound at a concentration of 10 µM. Data is presented as the percentage of remaining kinase activity compared to a vehicle control. Lower percentages indicate stronger inhibition.
| Kinase Target | Family | % Activity Remaining at 10 µM |
| RSK1 | AGC | 23 |
| RSK2 | AGC | 30 |
| Aurora B | Aurora | 45 |
| PIM3 | CAMK | 49 |
| PIM1 | CAMK | 71 |
| HIPK2 | CMGC | 72 |
| Aurora C | Aurora | 76 |
| DYRK1A | CMGC | 79 |
| BRSK2 | CAMK | 80 |
| PKC zeta | AGC | 81 |
| MNK1 | CAMK | 82 |
| CHK1 | CAMK | 82 |
| PRAK | CAMK | 82 |
| DYRK3 | CMGC | 84 |
| PAK5 | STE | 85 |
| EF2K | Other | 85 |
| GSK3 beta | CMGC | 87 |
| CK1 delta | CMGC | 87 |
| p38 delta MAPK | CMGC | 88 |
| AMPK | CAMK | 88 |
| MKK1 | STE | 88 |
| PKD1 | CAMK | 88 |
| PKB alpha | AGC | 88 |
| Lck | TK | 88 |
| ERK8 | CMGC | 89 |
| DYRK2 | CMGC | 89 |
| PKC alpha | AGC | 90 |
| PKA | AGC | 92 |
| p38 alpha MAPK | CMGC | 94 |
| JNK1 | CMGC | 94 |
| JNK2 | CMGC | 94 |
| MAPKAP-K2 | CAMK | 95 |
| SRPK1 | CMGC | 95 |
| PIM2 | CAMK | 95 |
| PAK4 | STE | 95 |
| PHK | CAMK | 96 |
| MNK2 | CAMK | 96 |
| JNK3 | CMGC | 97 |
| ERK2 | CMGC | 98 |
| ERK1 | CMGC | 98 |
| PKB beta | AGC | 98 |
| p38 beta MAPK | CMGC | 98 |
| MST2 | STE | 98 |
| CHK2 | CAMK | 98 |
| IKK beta | IKK | 99 |
| NEK2a | NEK | 101 |
| MSK1 | AGC | 101 |
| CK2 | CK1 | 101 |
| PDK1 | AGC | 102 |
| MELK | CAMK | 102 |
| S6K1 | AGC | 103 |
| p38 gamma MAPK | CMGC | 103 |
| Src | TK | 104 |
| NEK7 | NEK | 104 |
| CSK | TK | 105 |
| CAMK1 | CAMK | 105 |
| CDK2-Cyclin A | CMGC | 106 |
| PRK2 | AGC | 106 |
| CAMKK beta | CAMKK | 107 |
| NEK6 | NEK | 108 |
| HIPK3 | CMGC | 109 |
| SmMLCK | CAMK | 109 |
| SGK1 | AGC | 109 |
| ROCK 2 | AGC | 109 |
| PLK1 | PLK | 111 |
| MAPKAP-K3 | CAMK | 111 |
| MARK3 | CAMK | 112 |
| CAMKK alpha | CAMKK | 116 |
| PAK6 | STE | 126 |
Data sourced from the International Centre for Kinase Profiling.[3]
Experimental Protocols
Protocol 1: Use of Structurally Dissimilar RSK Inhibitors
To confirm that the observed phenotype is due to RSK inhibition and not a specific chemical artifact of this compound, it is recommended to use other RSK inhibitors with different chemical structures.
Recommended Inhibitors:
-
BI-D1870: An ATP-competitive inhibitor of the N-terminal kinase domain of RSK.[4] It has IC50 values of 31 nM, 24 nM, 18 nM, and 15 nM for RSK1, RSK2, RSK3, and RSK4, respectively.[5] A common working concentration in cells is 10 µM.[6]
-
FMK (Fluoromethylketone): An irreversible inhibitor of the C-terminal kinase domain (CTKD) of RSK1 and RSK2, with an IC50 of 15 nM for RSK2.[7] A typical cellular working concentration is around 10 µM.
Methodology:
-
Determine Optimal Concentration: Perform a dose-response experiment for each inhibitor (this compound, BI-D1870, and FMK) to determine the minimal concentration that produces the biological effect of interest.
-
Treat Cells: Treat your cells with the determined optimal concentrations of this compound, BI-D1870, and FMK. Include a vehicle control (e.g., DMSO).
-
Assess Phenotype: Analyze the cells for the phenotype of interest (e.g., cell proliferation, protein phosphorylation, gene expression).
-
Compare Results: A similar phenotypic outcome with all three structurally distinct inhibitors strongly suggests that the effect is due to on-target RSK inhibition.
Protocol 2: Genetic Knockdown of RSK1 and RSK2 using siRNA
This protocol provides a general guideline for the transient knockdown of RSK1 and RSK2 in a breast cancer cell line like MCF-7. Optimization will be required for other cell types.
Materials:
-
MCF-7 cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting human RPS6KA1 (RSK1) and RPS6KA2 (RSK2) (at least two independent siRNAs per target are recommended)
-
Non-targeting (scrambled) control siRNA
-
6-well plates
-
Standard cell culture reagents and equipment
Methodology:
-
Cell Seeding: The day before transfection, seed MCF-7 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation (per well): a. Solution A: In an Eppendorf tube, dilute 20-30 pmol of siRNA (for single knockdown) or 15 pmol of each siRNA (for double knockdown) into 100 µL of Opti-MEM. b. Solution B: In a separate Eppendorf tube, add 5 µL of Lipofectamine RNAiMAX to 100 µL of Opti-MEM. c. Combine Solution A and Solution B, mix gently by pipetting, and incubate for 5 minutes at room temperature.
-
Transfection: a. Add the 200 µL siRNA-lipid complex to the cells in each well containing fresh medium. b. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: a. After the incubation period, harvest the cells. b. Assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Phenotypic Analysis: a. In parallel with the knockdown validation, perform your functional assays to determine if the knockdown of RSK1 and/or RSK2 recapitulates the phenotype observed with this compound.
Protocol 3: Rescue Experiment with an Inhibitor-Resistant RSK Mutant
A rescue experiment is a powerful control to demonstrate target specificity. This involves re-introducing the target protein in a form that is not affected by the inhibitor.
Note: To date, specific mutations in RSK1 or RSK2 that confer resistance to this compound have not been extensively characterized in the literature. Therefore, a preliminary study to identify or generate a resistant mutant may be necessary. One potential approach is to introduce mutations in the ATP-binding pocket of the N-terminal kinase domain of RSK, as this compound is an ATP-competitive inhibitor.
General Methodology:
-
Generate Resistant Mutant: a. Through site-directed mutagenesis, create an expression vector for RSK2 (or RSK1) with a mutation in the ATP-binding pocket that is predicted to reduce the binding of this compound without abolishing kinase activity. b. It is also crucial to make this construct siRNA-resistant by introducing silent mutations in the siRNA target sequence.
-
Transfect Knockdown Cells: a. Perform siRNA-mediated knockdown of endogenous RSK2 as described in Protocol 2. b. After 24 hours, transfect the knockdown cells with either an empty vector or the vector expressing the siRNA-resistant, this compound-resistant RSK2 mutant.
-
Inhibitor Treatment: a. Allow the cells to recover and express the mutant protein (typically 24 hours). b. Treat the cells with this compound at the desired concentration.
-
Analyze Phenotype: a. Assess the biological phenotype of interest.
-
Interpret Results:
-
Knockdown + Empty Vector + this compound: The phenotype should be present.
-
Knockdown + Resistant RSK2 + this compound: The phenotype should be reversed or "rescued". This result strongly indicates that the effect of this compound is mediated through the inhibition of RSK2.
-
Visualizations
RSK Signaling Pathway
Caption: Simplified diagram of the RSK signaling pathway.
Experimental Workflow for Validating On-Target Effects
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibitory kinetics and mechanism of kaempferol on α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor | SL0101-1 | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 4. BI-D1870 | RSK inhibitor | Blood-brain barrier | TargetMol [targetmol.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening identifies cell cycle-associated signaling cascades that regulate a multienzyme glucosome assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
SL 0101-1 cytotoxicity in non-cancerous cell lines
This technical support center provides essential information for researchers, scientists, and drug development professionals working with SL 0101-1, a selective inhibitor of p90 ribosomal S6 kinase (RSK). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful design and execution of your experiments.
Summary of this compound Cytotoxicity in Non-Cancerous vs. Cancerous Cell Lines
This compound is a selective inhibitor of the N-terminal kinase domain of RSK1 and RSK2.[1] It has demonstrated a differential effect on the proliferation of cancerous versus non-cancerous cell lines. Notably, it inhibits the growth of the human breast cancer cell line MCF-7, while it does not affect the proliferation of the non-tumorigenic human breast epithelial cell line MCF-10A.[2][3][4] This selectivity is observed even though this compound effectively inhibits RSK activity in both cell types.[4] The lack of cytotoxicity in non-cancerous cells like MCF-10A at concentrations up to 100 μM suggests that some cancer cells may have a greater dependency on RSK signaling for their proliferation.[3]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that while the inhibitory activity against the RSK2 enzyme is well-defined, specific cytotoxicity values (e.g., IC50 for cell viability) in non-cancerous cell lines are not extensively published.
| Parameter | Value | Cell Line / Target | Reference |
| IC50 (Enzymatic Assay) | 89 nM | RSK2 | [4][5] |
| Ki | 1 µM | RSK1/2 | [2] |
| Effect on Proliferation | No significant inhibition up to 100 µM | MCF-10A (non-cancerous human breast epithelial) | [3] |
| Effect on Proliferation | Inhibition observed (specific IC50 not consistently reported) | MCF-7 (human breast cancer) | [2][4] |
Signaling Pathway and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the relevant signaling pathway and a general workflow for assessing cytotoxicity.
Caption: this compound inhibits RSK, a downstream effector of the MAPK/ERK pathway.
Caption: A typical workflow for assessing the cytotoxicity of this compound.
Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol provides a general framework for assessing the effect of this compound on the viability of non-cancerous cell lines.
Materials:
-
This compound (stored at -20°C)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Your non-cancerous cell line of interest (e.g., MCF-10A)
-
Complete cell culture medium
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Prepare a vehicle control (DMSO in culture medium) with the same final DMSO concentration as the highest this compound concentration. The final DMSO concentration should ideally be below 0.5%.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Use a reference wavelength of 650 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Troubleshooting Guides and FAQs
Issue 1: Unexpected Cytotoxicity in Non-Cancerous Cells
-
Question: I am observing a significant decrease in the viability of my non-cancerous cell line after treatment with this compound, which is contrary to published findings for MCF-10A. What could be the reason?
-
Answer:
-
Cell Line Specificity: The lack of cytotoxicity has been primarily reported for the MCF-10A cell line. Other non-cancerous cell lines may have different sensitivities to RSK inhibition. It is possible that your cell line has a higher dependence on the RSK pathway for survival and proliferation.
-
Compound Purity and Stability: Ensure the purity of your this compound compound. Impurities could be cytotoxic. Also, this compound has a limited half-life in solution; prepare fresh dilutions for each experiment from a frozen stock.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final DMSO concentration in your culture medium is consistent across all wells and is at a non-toxic level (typically <0.5%).
-
Off-Target Effects: While this compound is a selective RSK inhibitor, high concentrations may lead to off-target effects on other kinases, which could induce cytotoxicity.
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Question: My cell viability results with this compound are not consistent between experiments. What should I check?
-
Answer:
-
Cell Seeding Density: Inconsistent cell numbers at the beginning of the experiment can lead to variability. Ensure you have a homogenous cell suspension and use a consistent cell counting method.
-
Compound Dilution: Inaccurate pipetting of small volumes from a high-concentration stock can lead to significant variations in the final concentration. Perform serial dilutions to minimize errors.
-
Assay Timing: Ensure that the incubation times for cell treatment and the viability reagent are consistent across all experiments.
-
Plate Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or ensure proper humidification during incubation.
-
Issue 3: No Effect Observed in a Cancer Cell Line Expected to be Sensitive
-
Question: I am not seeing any inhibition of proliferation in my cancer cell line that is reported to be sensitive to RSK inhibition. Why might this be?
-
Answer:
-
Compound Activity: Verify the activity of your this compound stock. If possible, test it on a known sensitive cell line, such as MCF-7.
-
Cell Line Characteristics: The sensitivity to RSK inhibition can vary even among cancer cell lines. Check the expression and activation status of RSK in your specific cell line.
-
Assay Duration: The anti-proliferative effects of this compound may take time to become apparent. Consider extending the treatment duration (e.g., to 72 or 96 hours).
-
Assay Sensitivity: The chosen cell viability assay may not be sensitive enough to detect subtle changes in proliferation. Consider using an alternative or more sensitive method.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for this compound?
-
A1: this compound is soluble in DMSO up to 10 mM.[5] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in your aqueous culture medium for experiments.
-
-
Q2: How should I store this compound?
-
A2: this compound should be stored as a solid at -20°C.[5] Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided.
-
-
Q3: Does this compound inhibit other kinases?
-
Q4: Why is there a differential effect of this compound on cancerous versus non-cancerous cells?
-
A4: The prevailing hypothesis is that certain cancer cells, like MCF-7, become "addicted" to or more reliant on the RSK signaling pathway for their proliferation and survival compared to their non-cancerous counterparts.[3] Therefore, inhibiting RSK has a more pronounced anti-proliferative effect on these cancer cells.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. manua.ls [manua.ls]
Technical Support Center: Enhancing the In Vivo Bioavailability of SL-0101-1
Welcome to the technical support center for improving the in vivo bioavailability of SL-0101-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for your in vivo studies.
FAQs & Troubleshooting Guides
This section provides answers to frequently asked questions and troubleshooting tips for issues you may encounter during your experiments with SL-0101-1.
Frequently Asked Questions (FAQs)
Q1: What is SL-0101-1 and why is its bioavailability a concern?
A1: SL-0101-1 is a selective inhibitor of p90 ribosomal S6 kinase (RSK), showing anti-proliferative actions against cancer cell lines.[1][2] It is a kaempferol glycoside isolated from the tropical plant F. refracta.[3] However, SL-0101-1 is poorly soluble in water, which significantly hinders its absorption and leads to low bioavailability in vivo.[4]
Q2: What are the known solubility characteristics of SL-0101-1?
A2: SL-0101-1 is soluble in ethanol (up to 20 mM) and DMSO (up to 10 mM), but has limited aqueous solubility.[1][2] For in vivo studies, it has been formulated in a vehicle of Cremophor:Ethanol:phosphate-buffered saline.[4]
Q3: What does the existing in vivo data for SL-0101-1 show?
A3: In vivo studies in mice have shown that SL-0101-1 has a very short half-life of less than 30 minutes. The maximum plasma concentration achieved was approximately 10-fold below the concentration required to inhibit the proliferation of the MCF-7 breast cancer cell line in vitro.[4] This indicates that the parent compound is not suitable for in vivo efficacy studies without significant formulation improvements.[4]
Q4: Why is the in vivo stability of SL-0101-1 so poor?
A4: The poor in vivo stability of SL-0101-1 is largely attributed to the hydrolysis of the acetyl groups on the rhamnose moiety by esterases.[5] These acetyl groups are crucial for the compound's potency and specificity in inhibiting RSK.[5][6]
Q5: Are there more stable analogs of SL-0101-1 available?
A5: Yes, researchers have developed analogs of SL-0101-1 to improve its stability and potency. For example, replacing the acetyl groups with ethyl ethers or carbamates has been explored.[5] Some monosubstituted carbamate analogs have shown improved in vitro biological stability while maintaining specificity for RSK.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of SL-0101-1 during formulation or administration. | Poor solubility of SL-0101-1 in the chosen vehicle. Improper mixing or temperature control during formulation. | Ensure the vehicle components are of high purity. Prepare the formulation fresh before each experiment. Consider using a co-solvent system or a solubility-enhancing excipient. Gentle warming and vortexing may aid dissolution, but monitor for degradation. |
| High variability in pharmacokinetic data between subjects. | Inconsistent formulation preparation or administration. Differences in animal physiology (e.g., fed vs. fasted state). | Standardize the formulation protocol and administration technique. Ensure consistent volumes and rates of administration. Control for the feeding status of the animals, as this can affect absorption. |
| Low or undetectable plasma concentrations of SL-0101-1. | Poor absorption from the administration site. Rapid metabolism and clearance. | Optimize the formulation to improve solubility and absorption (see formulation strategies below). Consider alternative routes of administration (e.g., intravenous vs. intraperitoneal). Investigate the use of metabolic inhibitors if appropriate for the study design, though this can complicate data interpretation. |
| Observed toxicity or adverse events in animal subjects. | Vehicle-related toxicity (e.g., from Cremophor EL). Off-target effects of SL-0101-1 at high concentrations. | If using Cremophor EL, be aware of its potential to cause hypersensitivity reactions and other toxicities. Consider alternative, less toxic solubilizing agents. If toxicity is suspected to be compound-related, perform dose-escalation studies to determine the maximum tolerated dose. |
Data Presentation
The following table summarizes the pharmacokinetic parameters of SL-0101-1 from a study in male CD-1 mice. This data highlights the challenges of achieving therapeutic concentrations with this compound.
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | t1/2 (h) | AUC/D (h*ng/mL/mg) |
| Intravenous (IV) | 10 | 1200 | < 0.5 | 110 |
| Intraperitoneal (IP) | 20 | 200 | < 0.5 | 30 |
Data sourced from a pharmacokinetic analysis of SL-0101-1.[4]
Experimental Protocols
Preparation of a Cremophor-Based Formulation for In Vivo Studies
This protocol is adapted from methods used for poorly soluble compounds and is similar to the vehicle reported for SL-0101-1 in vivo studies.[4]
Materials:
-
SL-0101-1
-
Cremophor EL
-
Dehydrated Ethanol (100%)
-
Sterile Phosphate-Buffered Saline (PBS) or Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Warming plate or water bath
Protocol:
-
Stock Solution Preparation:
-
Dissolve the required amount of SL-0101-1 in 100% ethanol to create a concentrated stock solution. For example, if your final desired concentration is 1 mg/mL in a 1:1:8 (Cremophor:Ethanol:Saline) vehicle, you would dissolve SL-0101-1 in ethanol at 10 mg/mL.
-
-
Vehicle Preparation:
-
In a sterile vial, add one volume of Cremophor EL.
-
Add an equal volume of the SL-0101-1/ethanol stock solution to the Cremophor EL.
-
Mix thoroughly by vortexing until a clear, homogenous solution is formed. Gentle warming (e.g., to 40-60°C) may be necessary to fully dissolve the components, but avoid excessive heat which could degrade the compound.
-
-
Final Formulation:
-
Slowly add the appropriate volume of sterile saline or PBS to the Cremophor/ethanol mixture while vortexing to achieve the desired final ratio. For a 1:1:15 ratio, you would add 15 volumes of saline.
-
Continue to vortex until the solution is clear and uniform.
-
-
Administration:
-
Administer the formulation to the animals immediately after preparation to prevent precipitation. If the solution appears cloudy or contains precipitates, it should not be used.
-
General Strategies for Improving Bioavailability
If the Cremophor-based formulation is not providing adequate exposure, consider these alternative approaches:
-
Particle Size Reduction:
-
Micronization: Reducing the particle size of SL-0101-1 to the micron range can increase its surface area and dissolution rate.
-
Nanonization: Further reduction to the nanoscale (nanosuspensions) can significantly improve solubility and bioavailability.
-
-
Solid Dispersions:
-
Incorporate SL-0101-1 into a hydrophilic carrier matrix (e.g., polyethylene glycol, povidone). This can be achieved through methods like melting, solvent evaporation, or hot-melt extrusion.
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate hydrophobic drugs.
-
-
Complexation:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
-
Mandatory Visualizations
Signaling Pathway of RSK Inhibition by SL-0101-1
Caption: The Ras-Raf-MEK-ERK signaling cascade leading to RSK activation and the inhibitory action of SL-0101-1.
Experimental Workflow for In Vivo Bioavailability Study of SL-0101-1
Caption: A generalized workflow for conducting a preclinical in vivo bioavailability study of SL-0101-1.
References
- 1. Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 4. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analogs of the RSK inhibitor SL0101: optimization of in vitro biological stability [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating Unexpected Outcomes with SL 0101-1: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret and navigate unexpected results when using the p90 Ribosomal S6 Kinase (RSK) inhibitor, SL 0101-1. The information is designed to offer insights into potential off-target effects, experimental variability, and other factors that may influence your results.
Frequently Asked Questions (FAQs)
Q1: My experimental results show inhibition of the mTORC1 pathway, but I was expecting to only see inhibition of RSK signaling with this compound. Is this an expected outcome?
A1: This is a documented off-target effect. Studies have shown that this compound can inhibit mTORC1-p70S6K signaling in an RSK-independent manner[1][2]. This is a critical consideration when analyzing your data, as phenotypes observed could be a result of mTORC1 inhibition, RSK inhibition, or a combination of both. It is recommended to use additional, structurally different RSK inhibitors or genetic knockdown of RSK to confirm that the observed phenotype is specifically due to RSK inhibition.
Q2: I'm not observing the expected level of RSK inhibition in my cell-based assays, even at concentrations significantly higher than the reported IC50.
A2: This is a known challenge with this compound. While the in vitro IC50 for RSK2 is reported to be 89 nM, the effective concentration (EC50) in intact cells is much higher, around 50 µM[3]. This discrepancy is likely due to poor cell permeability of the compound[3]. You may need to optimize the concentration and incubation time for your specific cell line. Consider performing a dose-response curve to determine the optimal effective concentration for your experimental system.
Q3: I observed an unexpected increase in cell invasion in my non-small cell lung cancer (NSCLC) cell line after treatment with this compound. Is this a known effect?
A3: Yes, there have been unpublished findings suggesting that this compound may promote the invasive behavior of NSCLC cells[3]. This is a significant and potentially confounding effect that researchers should be aware of, particularly in cancer cell migration and invasion assays. If you observe increased invasion, it is crucial to validate this finding and consider its implications for your research.
Q4: Can this compound treatment lead to drug resistance?
A4: There is evidence suggesting a potential link between the signaling pathways affected by this compound and chemotherapy resistance. For instance, in uterine corpus endometrial carcinoma, high expression of CDH18 was associated with elevated IC50 values for this compound, among other chemotherapy agents, suggesting a potential for reduced sensitivity[4].
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Lack of RSK Inhibition | Inadequate concentration due to poor cell permeability. | Perform a dose-response experiment to determine the optimal effective concentration (EC50) for your cell line. Consider concentrations up to 100 µM. |
| Incorrect assessment of RSK activity. | Use a reliable method to measure RSK activity, such as a phospho-specific antibody for an RSK substrate (e.g., phospho-S6 ribosomal protein) or an in vitro kinase assay. | |
| Unexpected Phenotype (e.g., altered cell proliferation, apoptosis) | Off-target effects on the mTORC1 pathway. | Confirm the phenotype using a different RSK inhibitor (e.g., BI-D1870, but be aware of its own off-target effects) or by genetic knockdown of RSK1/2. |
| Cell line-specific responses. | Test the effect of this compound on a different cell line to determine if the observed phenotype is generalizable. | |
| Inconsistent Results Between Experiments | Variability in compound stability or preparation. | Prepare fresh stock solutions of this compound in DMSO and store them at -20°C. Avoid repeated freeze-thaw cycles. |
| Differences in cell culture conditions. | Ensure consistent cell density, passage number, and media composition across all experiments. |
Experimental Protocols
Western Blot for Phospho-S6 Ribosomal Protein (Ser235/236)
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound for the specified duration. Include appropriate vehicle controls (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-S6 Ribosomal Protein (Ser235/236) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
References
- 1. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Calcium-dependent adhesion protein CDH18, a potential biomarker for prognosis in uterine corpus endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating RSK Inhibition by SL0101-1: A Comparative Guide
For researchers and drug development professionals investigating the role of the p90 ribosomal S6 kinase (RSK) family in cellular processes, validating the efficacy and specificity of inhibitory compounds is paramount. SL0101-1, a natural product-derived inhibitor, has been a valuable tool in elucidating the functions of RSK. This guide provides a comparative analysis of SL0101-1 with other notable RSK inhibitors, supported by experimental data and detailed protocols for validation.
Comparative Analysis of RSK Inhibitors
SL0101-1 is a cell-permeable, ATP-competitive inhibitor that selectively targets the N-terminal kinase domain (NTKD) of RSK1 and RSK2.[1] Its efficacy is often compared with other commercially available RSK inhibitors that exhibit different mechanisms of action and potency. The following table summarizes the key quantitative data for SL0101-1 and its alternatives.
| Inhibitor | Target Domain | Mechanism of Action | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) |
| SL0101-1 | NTKD | ATP-competitive | - | 89 | - | - |
| BI-D1870 | NTKD | ATP-competitive | 31 | 24 | 18 | 15 |
| LJH685 | NTKD | ATP-competitive | 6 | 5 | 4 | - |
| PMD-026 | NTKD | Reversible | 2 | 0.7 | 0.9 | 2 |
| FMK | CTKD | Irreversible | - | 15 | - | - |
RSK Signaling Pathway and Inhibition
The RSK family of serine/threonine kinases are key downstream effectors of the Ras/MAPK signaling cascade. Activated by ERK1/2, RSK isoforms phosphorylate a wide array of substrates in the cytoplasm and nucleus, regulating diverse cellular processes including cell proliferation, survival, and motility. SL0101-1 exerts its inhibitory effect by competing with ATP in the N-terminal kinase domain of RSK, thereby preventing the phosphorylation of its downstream targets.
Experimental Protocols for Validating RSK Inhibition
To rigorously validate the inhibition of RSK by SL0101-1, a combination of in vitro and cell-based assays is recommended. The following protocols provide a framework for these experiments.
In Vitro Kinase Assay
This assay directly measures the ability of SL0101-1 to inhibit the enzymatic activity of purified RSK.
Materials:
-
Purified active RSK1 or RSK2 enzyme
-
RSK-specific substrate peptide (e.g., KKRNRTLTV)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
SL0101-1 and other inhibitors
-
Phosphocellulose paper or 384-well plates
Protocol (Radiometric):
-
Prepare a reaction mixture containing kinase assay buffer, the RSK substrate peptide, and the purified RSK enzyme.
-
Add varying concentrations of SL0101-1 or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
Protocol (Luminescence-based - ADP-Glo™):
-
In a 384-well plate, add the kinase assay buffer, RSK enzyme, substrate, and varying concentrations of SL0101-1.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition and the IC50 value.
Western Blot Analysis of Downstream Targets
This cell-based assay confirms the inhibition of RSK signaling within a cellular context by examining the phosphorylation status of its downstream substrates.
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
SL0101-1 and other inhibitors
-
Stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RSK (Ser380), anti-phospho-IκBα (Ser32), anti-total RSK, anti-total IκBα, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of SL0101-1 or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., PMA) to activate the RSK pathway.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation of RSK substrates.
Experimental Workflow for RSK Inhibitor Validation
The validation of a novel RSK inhibitor like SL0101-1 typically follows a multi-step workflow, progressing from biochemical assays to cell-based and potentially in vivo models.
By employing these methodologies, researchers can effectively validate the inhibitory activity of SL0101-1 and objectively compare its performance against other available RSK inhibitors. This comprehensive approach is crucial for the accurate interpretation of experimental results and for advancing the development of targeted therapies.
References
A Comparative Guide to the Western Blot Analysis of RSK Downstream Targets Following Inhibition by SL0101-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the Ribosomal S6 Kinase (RSK) inhibitor, SL0101-1, on its downstream signaling targets, as determined by Western blot analysis. The performance of SL0101-1 is compared with the alternative RSK inhibitor, BI-D1870, supported by experimental data from peer-reviewed studies. This document is intended to assist researchers in selecting the appropriate inhibitor and designing experiments to investigate the RSK signaling pathway.
Introduction to RSK Inhibition and SL0101-1
The p90 Ribosomal S6 Kinases (RSK) are a family of serine/threonine kinases that act as downstream effectors of the Ras-MEK-ERK signaling pathway. They play crucial roles in regulating cell proliferation, survival, and motility. Dysregulation of the RSK signaling cascade has been implicated in various cancers, making RSK a compelling target for therapeutic intervention.
SL0101-1 is a natural product isolated from the plant Forsteronia refracta and is a potent and specific inhibitor of the N-terminal kinase domain of RSK1 and RSK2. It has been shown to selectively inhibit the proliferation of cancer cells over normal cells, highlighting its therapeutic potential. This guide focuses on the Western blot analysis of key downstream targets of RSK following treatment with SL0101-1, providing a comparative perspective with another widely used RSK inhibitor, BI-D1870.
Comparative Analysis of RSK Inhibitors: SL0101-1 vs. BI-D1870
While both SL0101-1 and BI-D1870 are potent RSK inhibitors, they exhibit distinct pharmacological profiles and off-target effects. A critical differentiator lies in their impact on the mTORC1 signaling pathway. Studies have shown that SL0101-1 inhibits mTORC1-p70S6K signaling, whereas BI-D1870 has been observed to increase p70S6K activation[1]. Notably, these effects on the mTORC1 pathway appear to be independent of their RSK inhibitory activity, underscoring the importance of selecting the appropriate inhibitor based on the specific research question.
Quantitative Analysis of Downstream Target Modulation
The following tables summarize the quantitative and qualitative effects of SL0101-1 and BI-D1870 on the phosphorylation or expression levels of key RSK downstream targets, as determined by Western blot analysis.
Table 1: Effect of RSK Inhibitors on Y-box Binding Protein 1 (YB-1) Phosphorylation at Ser102
| Inhibitor | Cell Line | Treatment Conditions | Change in p-YB-1 (Ser102) Levels | Data Type | Reference |
| SL0101-1 | Not specified | Not specified | ↓ (Inhibition of nuclear translocation) | Qualitative | |
| BI-D1870 | MSTO-211H | 15 µM for 1 and 4 hours | ↓ (Strongly reduced) | Densitometry | [2] |
Table 2: Effect of RSK Inhibitors on Cyclin D1 Expression
| Inhibitor | Cell Line | Treatment Conditions | Change in Cyclin D1 Levels | Data Type | Reference |
| SL0101-1 | Not specified | Not specified | ↓ | Qualitative | [3] |
| BI-D1870 | Not specified | Not specified | Data not available | - | - |
Table 3: Effect of RSK Inhibitors on CREB Phosphorylation at Ser133
| Inhibitor | Cell Line | Treatment Conditions | Change in p-CREB (Ser133) Levels | Data Type | Reference |
| SL0101-1 | Not specified | Not specified | Data not available | - | - |
| BI-D1870 | HEK-293 | Phorbol ester or EGF stimulation | No significant effect | Qualitative |
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
A Comparative Guide to the Efficacy of RSK Inhibitors: SL0101-1 versus BI-D1870
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used small molecule inhibitors of the 90-kDa ribosomal S6 kinases (RSK): SL0101-1 and BI-D1870. This document aims to offer an objective analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies of the Ras-ERK1/2 signaling pathway.
Introduction
The p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases are key downstream effectors of the Ras-MAPK signaling cascade, playing a crucial role in cell proliferation, survival, and motility. Consequently, RSK isoforms have emerged as attractive therapeutic targets in oncology. SL0101-1, a natural product-derived kaempferol glycoside, and BI-D1870, a synthetic dihydropteridinone, are two of the most commonly used ATP-competitive inhibitors to probe RSK function. While both compounds effectively inhibit RSK isoforms, they exhibit distinct profiles in terms of isoform specificity, off-target effects, and impact on related signaling pathways. This guide presents a comprehensive comparison of their efficacy, supported by quantitative data and detailed experimental protocols.
Mechanism of Action and Signaling Pathways
Both SL0101-1 and BI-D1870 are ATP-competitive inhibitors that target the N-terminal kinase domain (NTKD) of RSK isoforms. The Ras-ERK1/2 pathway activation leads to the phosphorylation and activation of RSK, which in turn phosphorylates a variety of downstream substrates involved in cell cycle progression and protein synthesis.
However, a critical distinction between the two inhibitors lies in their impact on the mTORC1 signaling pathway, a parallel pathway that also regulates cell growth and proliferation. Studies have revealed that SL0101-1 and BI-D1870 exert opposing, RSK-independent effects on mTORC1 signaling. While SL0101-1 has been shown to inhibit mTORC1-p70S6K signaling, BI-D1870 can paradoxically increase p70S6K activation[1][2]. These off-target effects are crucial considerations when interpreting experimental results.
References
A Comparative Guide to RSK Inhibitors: SL 0101-1 versus FMK
For Researchers, Scientists, and Drug Development Professionals
The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as crucial downstream effectors of the Ras-MAPK signaling pathway, playing a significant role in cell proliferation, survival, and motility.[1][2] Their involvement in various cancers has made them an attractive target for therapeutic intervention. This guide provides an objective comparison of two prominent RSK inhibitors, SL 0101-1 and FMK (fluoromethylketone), summarizing their performance based on available experimental data.
At a Glance: Key Differences
| Feature | This compound | FMK (fluoromethylketone) |
| Target Domain | N-terminal Kinase Domain (NTKD) | C-terminal Kinase Domain (CTKD) |
| Mechanism of Action | Reversible, ATP-competitive | Irreversible, covalent modification |
| Selectivity | RSK1/2 | RSK1/2/4 |
| Reported IC50 (RSK2) | 89 nM[3][4][5] | ~15 nM (in vitro)[6][7] |
| Cellular Potency (EC50) | ~50 µM (MCF-7 cells)[8] | ~150-200 nM (for Ser386 phosphorylation)[8][9] |
| Origin | Natural product (kaempferol glycoside)[10][11] | Synthetic (pyrrolopyrimidine-based)[8] |
In-Depth Comparison
Mechanism of Action
This compound and FMK target different kinase domains of RSK, leading to distinct inhibitory mechanisms.
-
This compound: This natural product is a reversible and ATP-competitive inhibitor that specifically targets the N-terminal kinase domain (NTKD) of RSK1 and RSK2.[3][8] The NTKD is responsible for phosphorylating downstream substrates. By competing with ATP for the binding site on the NTKD, this compound directly prevents the phosphorylation of these substrates.
-
FMK: In contrast, FMK is an irreversible inhibitor that covalently modifies a cysteine residue within the ATP-binding site of the C-terminal kinase domain (CTKD) of RSK1, RSK2, and RSK4.[7][12] The primary role of the CTKD is to autophosphorylate a serine residue (Ser386 on RSK2) in the hydrophobic motif, a critical step for the subsequent activation of the NTKD.[12] By irreversibly binding to the CTKD, FMK prevents this autophosphorylation, thereby inhibiting the activation of the NTKD.[8]
Figure 1. Mechanisms of action for this compound and FMK.
Potency and Selectivity
Both inhibitors demonstrate potent inhibition of RSK, but their selectivity profiles and cellular efficacy differ.
Table 1: Inhibitory Potency
| Inhibitor | Target | IC50 (in vitro) | Cellular EC50 |
| This compound | RSK2 NTKD | 89 nM[3][4][5] | ~50 µM (MCF-7 cell proliferation)[8] |
| FMK | RSK2 CTKD | ~15 nM[6][7] | ~150 nM (PMA-stimulated Ser386 phosphorylation in HEK293 cells)[9] |
While FMK exhibits a lower IC50 in in vitro kinase assays, its utility can be context-dependent, as some signaling pathways can activate the RSK NTKD independently of the CTKD.[7] this compound, although having a higher in vitro IC50, directly inhibits the substrate-phosphorylating domain. However, its use in vivo has been limited by its rapid metabolism.[8]
Table 2: Kinase Selectivity
| Inhibitor | Primary Targets | Known Off-Targets or Unaffected Kinases |
| This compound | RSK1, RSK2[8] | Does not inhibit RSK3, RSK4, MEK, Raf, PKC.[4][5][8] May partially inhibit Aurora B and PIM3 at higher concentrations.[8] |
| FMK | RSK1, RSK2, RSK4[7] | Does not inhibit RSK3.[7] May inhibit other kinases like LCK, CSK, and p70S6K1 at concentrations that do not inhibit RSK1/2.[8] |
The selectivity of FMK is attributed to a reactive cysteine residue in the ATP-binding site of RSK1, RSK2, and RSK4, which is absent in RSK3.[7] this compound's selectivity for RSK1/2 is due to a unique binding pocket in the NTKD of these isoforms.[8][13]
Signaling Pathway Context
RSK is a key component of the Ras/ERK/MAPK signaling cascade. Its activation and subsequent inhibition by this compound or FMK can be visualized as follows:
Figure 2. RSK signaling pathway and points of inhibition.
Experimental Protocols
Below are generalized protocols for key experiments used to compare RSK inhibitors.
In Vitro Kinase Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.
Methodology:
-
Kinase Preparation: Recombinant RSK (either full-length or isolated kinase domains) is expressed and purified.
-
Reaction Setup: The kinase is incubated in a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT) with a known substrate (e.g., GST-S6 fusion protein) and ATP (often radiolabeled [γ-³²P]ATP).
-
Inhibitor Addition: Varying concentrations of this compound or FMK are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 30°C for a set period (e.g., 30 minutes).
-
Termination and Analysis: The reaction is stopped, and the proteins are separated by SDS-PAGE. The phosphorylation of the substrate is quantified by autoradiography (for radiolabeled ATP) or by immunoblotting with a phospho-specific antibody.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of Cellular RSK Inhibition
This method assesses the effect of the inhibitors on RSK activity within a cellular context by measuring the phosphorylation of downstream targets.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., MCF-7 or HEK293) are cultured and then treated with various concentrations of this compound or FMK for a specified time. Cells are often stimulated with an agonist like Phorbol 12-myristate 13-acetate (PMA) to activate the MAPK/RSK pathway.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of an RSK substrate (e.g., phospho-S6 ribosomal protein) or for the autophosphorylation site of RSK itself (phospho-Ser386 for FMK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Total RSK and a loading control (e.g., β-actin) are also blotted for on the same or parallel membranes to ensure equal protein loading.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized. The band intensities are quantified to determine the extent of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro kinase assay [protocols.io]
- 6. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. origene.com [origene.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Specificity of SL 0101-1: A Comparative Analysis of a Veteran RSK Inhibitor
For researchers, scientists, and drug development professionals, the precise targeting of kinase inhibitors is a cornerstone of effective and safe therapeutic development. This guide provides a comprehensive validation of the specificity of SL 0101-1, a widely utilized inhibitor of the 90-kDa ribosomal S6 kinases (RSK), by comparing its kinase profiling data with that of other known RSK inhibitors. Detailed experimental methodologies and signaling pathway diagrams are presented to offer a complete picture of its performance and molecular context.
This compound is a cell-permeable and ATP-competitive inhibitor of RSK family kinases, which are key downstream effectors of the Ras-MAPK signaling cascade. While it has been a valuable tool in dissecting RSK-mediated cellular processes, a thorough understanding of its kinase selectivity is paramount for the accurate interpretation of experimental results.
Comparative Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of this compound and a selection of alternative RSK inhibitors against the four human RSK isoforms. This data, compiled from various studies, allows for a direct comparison of potency and isoform preference.
| Inhibitor | RSK1 IC₅₀ (nM) | RSK2 IC₅₀ (nM) | RSK3 IC₅₀ (nM) | RSK4 IC₅₀ (nM) | Reference(s) |
| This compound | - | 89 | - | - | [1] |
| BI-D1870 | 31 | 24 | 18 | 15 | [1] |
| LJH685 | 6 | 5 | 4 | - | [2] |
| LJI308 | 6 | 4 | 13 | - | [3] |
| BIX 02565 | - | 1.1 | - | - | [3] |
| FMK | - | 15 | - | - | [3] |
While this compound shows potent inhibition of RSK2, the availability of its IC₅₀ values against other RSK isoforms is limited in the public domain. In contrast, inhibitors like BI-D1870 and LJH685 have been more comprehensively profiled against the RSK family, demonstrating pan-RSK inhibition at low nanomolar concentrations.
Kinome-wide Selectivity
To assess the broader selectivity of this compound, data from a kinase panel screen is presented below. This table shows the percentage of remaining activity of a panel of kinases in the presence of 10 µM this compound. While not providing IC₅₀ values, this single-concentration screen offers a snapshot of potential off-target effects at a high concentration.
| Kinase | % Activity Remaining @ 10 µM |
| RSK1 | 23 |
| RSK2 | 30 |
| Aurora B | 45 |
| PIM3 | 49 |
| PIM1 | 71 |
| HIPK2 | 72 |
| Aurora C | 76 |
| DYRK1A | 79 |
| BRSK2 | 80 |
| PKC zeta | 81 |
| CHK1 | 82 |
| MNK1 | 82 |
| PRAK | 82 |
| DYRK3 | 84 |
| EF2K | 85 |
| PAK5 | 85 |
| CK1 delta | 87 |
| GSK3 beta | 87 |
| AMPK | 88 |
| Lck | 88 |
| MKK1 | 88 |
| p38 delta MAPK | 88 |
| PKB alpha | 88 |
| PKD1 | 88 |
| DYRK2 | 89 |
| ERK8 | 89 |
| PKC alpha | 90 |
| PKA | 92 |
| JNK1 | 94 |
| JNK2 | 94 |
| p38 alpha MAPK | 94 |
| MAPKAP-K2 | 95 |
| PAK4 | 95 |
| PIM2 | 95 |
| SRPK1 | 95 |
| JNK3 | 97 |
| MNK2 | 96 |
| PHK | 96 |
| CHK2 | 98 |
| ERK1 | 98 |
| ERK2 | 98 |
| MST2 | 98 |
| p38 beta MAPK | 98 |
| PKB beta | 98 |
| IKK beta | 99 |
| CK2 | 101 |
| MSK1 | 101 |
| NEK2a | 101 |
| MELK | 102 |
| PDK1 | 102 |
| S6K1 | 103 |
| p38 gamma MAPK | 103 |
| NEK7 | 104 |
| Src | 104 |
| CAMK1 | 105 |
| CSK | 105 |
| CDK2-Cyclin A | 106 |
| PRK2 | 106 |
| CAMKK beta | 107 |
| NEK6 | 108 |
| HIPK3 | 109 |
| ROCK 2 | 109 |
| SGK1 | 109 |
| SmMLCK | 109 |
| MAPKAP-K3 | 111 |
| PLK1 | 111 |
| MARK3 | 112 |
| CAMKK alpha | 116 |
| PAK6 | 126 |
Data sourced from the International Centre for Kinase Profiling.
This screen confirms that at 10 µM, this compound significantly inhibits RSK1 and RSK2. However, it also displays notable inhibition of other kinases such as Aurora B and PIM3. It is important to note that more potent and selective RSK inhibitors, such as LJH685, have been reported to be selective for RSKs over a panel of 96 other kinases.[4]
Experimental Protocols
In Vitro Kinase Profiling Assay (Competition Binding Assay Principle)
A common method for determining kinase inhibitor specificity is the competition binding assay, such as the KINOMEscan™ platform. The general principle is as follows:
-
Immobilization: A proprietary, active-site directed ligand for the kinase of interest is immobilized on a solid support.
-
Kinase Binding: The kinase is incubated with the immobilized ligand, allowing for binding to occur.
-
Competition: The test compound (e.g., this compound) is added to the mixture. If the compound binds to the ATP-binding pocket of the kinase, it will compete with the immobilized ligand, resulting in a lower amount of kinase bound to the solid support.
-
Quantification: The amount of kinase bound to the solid support is quantified. This is often achieved using quantitative PCR (qPCR) if the kinase is tagged with a DNA label.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a control (e.g., DMSO). A lower signal indicates stronger binding of the compound to the kinase. For determining dissociation constants (Kd), this assay is performed with a range of compound concentrations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring RSK Activity: A Comparative Guide to Assaying Tuberin S1798 Phosphorylation and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for measuring the activity of Ribosomal S6 Kinase (RSK), focusing on the phosphorylation of its substrate Tuberin at Serine 1798 (S1798). We will explore the utility of this specific phosphorylation event as a readout for RSK activity and compare it with other established methods. This guide includes detailed experimental protocols, data-driven comparisons, and visual representations of the underlying biological and experimental workflows to aid in the selection of the most appropriate assay for your research needs.
Introduction to RSK and Tuberin
The p90 Ribosomal S6 Kinases (RSKs) are a family of serine/threonine kinases that act as downstream effectors of the Ras/MAPK signaling pathway.[1][2][3] This pathway is crucial in regulating cell proliferation, survival, and motility.[1][2][3] RSK activation is initiated by phosphorylation by ERK1/2, leading to the phosphorylation of a multitude of cytoplasmic and nuclear substrates.[1][2]
One such critical substrate is Tuberin (also known as TSC2), a tumor suppressor protein. RSK1-mediated phosphorylation of Tuberin at Serine 1798 is a key regulatory event that inhibits the tumor suppressor function of the Tuberin/Hamartin complex, leading to the activation of the mTOR signaling pathway.[4][5] This specific phosphorylation event makes p-Tuberin (S1798) an attractive biomarker for assessing RSK activity in cellular contexts.
Signaling Pathway: RSK-Mediated Tuberin Phosphorylation
The following diagram illustrates the signaling cascade leading to the phosphorylation of Tuberin by RSK. Growth factor stimulation of Receptor Tyrosine Kinases (RTKs) activates the Ras-Raf-MEK-ERK pathway, which in turn activates RSK. Activated RSK then phosphorylates Tuberin at S1798, a critical step in the regulation of the mTOR pathway.
Comparison of RSK Activity Assays
The choice of an appropriate assay for measuring RSK activity depends on various factors, including the specific research question, required throughput, available equipment, and budget. Below is a comparison of key methods.
| Assay Method | Principle | Throughput | Sensitivity | Specificity | Estimated Time | Estimated Cost |
| Western Blot (p-Tuberin S1798) | Immunodetection of phosphorylated Tuberin in cell lysates. | Low | Moderate to High | High (antibody-dependent) | 1-2 days | Moderate |
| In Vitro Kinase Assay (Generic Substrate) | Measures the transfer of radioactive ³²P or non-radioactive phosphate to a generic substrate (e.g., GST-S6). | Low to Medium | High | Low to Moderate | 1 day | Low to Moderate |
| ELISA | Quantitative immunodetection of total or phosphorylated RSK or a phosphorylated substrate in a multi-well plate format. | High | High | High | 4-6 hours | Moderate to High |
| TR-FRET (e.g., LanthaScreen®) | Homogeneous assay measuring the binding of a fluorescent tracer to the kinase or the phosphorylation of a fluorescent substrate. | High | High | High | < 4 hours | High |
| Kinobeads® | Affinity purification of active kinases from cell lysates followed by mass spectrometry-based quantification. | Low | High | High (kinome-wide) | > 2 days | Very High |
Experimental Protocols
Western Blot for Phospho-Tuberin (S1798)
This method provides a semi-quantitative measure of RSK activity in cells by detecting the phosphorylation of its direct substrate, Tuberin.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Rabbit anti-phospho-Tuberin (S1798)
-
Primary antibody: Mouse or rabbit anti-total Tuberin
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with desired stimuli. Wash with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Tuberin (S1798) antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Tuberin or a loading control like GAPDH.
References
A Comparative Analysis of SL0101-1 and Other Kaempferol Glycosides in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of SL0101-1, a specific p90 ribosomal S6 kinase (RSK) inhibitor, and other notable kaempferol glycosides, evaluating their performance based on available experimental data. This document is intended to assist researchers in selecting appropriate compounds for further investigation in cancer therapeutics.
Executive Summary
SL0101-1, a kaempferol 3-O-(3″,4″-di-O-acetyl-α-L-rhamnopyranoside), stands out among kaempferol glycosides due to its specific mechanism of action as a potent inhibitor of the RSK signaling pathway, a pathway implicated in various cancers. While other kaempferol glycosides exhibit broader anticancer activities, including the induction of apoptosis and cell cycle arrest, SL0101-1 offers a targeted approach. This guide synthesizes the available data on their cytotoxic and anti-proliferative effects across different cancer cell lines, providing a framework for comparative evaluation.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for SL0101-1 and other kaempferol glycosides in various cancer cell lines. It is important to note that the experimental conditions, such as incubation time and specific assay used, may vary between studies, making direct comparisons challenging.
Table 1: IC50 Values of SL0101-1 in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| SL0101-1 | MCF-7 | Breast Cancer | ~50 | [1] |
| SL0101-1 (in vitro kinase assay) | RSK2 | - | 0.089 | [2] |
Table 2: IC50 Values of Other Kaempferol Glycosides in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Kaempferol | HepG2 | Liver Cancer | 30.92 | [3] |
| CT26 | Colon Cancer | 88.02 | [3] | |
| B16F1 | Melanoma | 70.67 | [3] | |
| MCF-7 | Breast Cancer | 15 (for RSK) | [2] | |
| Kaempferol-7-O-glucoside | HepG2, CT26, B16F1 | Various | >100 | [3] |
| Kaempferol-3-O-rhamnoside | HepG2, CT26, B16F1 | Various | >100 | [3] |
| HL-60 | Leukemia | 10.4 | [4] | |
| KG-1 | Leukemia | 11.5 | [4] | |
| Kaempferol-3-O-rutinoside | HepG2, CT26, B16F1 | Various | >100 | [3] |
| Tiliroside | T47D | Breast Cancer | 67.79 (µg/ml) | [5] |
| MCF-7 | Breast Cancer | 112.77 (µg/ml) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7)
-
Complete culture medium
-
SL0101-1 and other kaempferol glycosides
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified time.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[6] Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
Mandatory Visualization
Signaling Pathway of SL0101-1
The following diagram illustrates the targeted inhibition of the RSK signaling pathway by SL0101-1.
Caption: SL0101-1 inhibits the RSK signaling pathway.
Experimental Workflow for Comparative Cytotoxicity
The following diagram outlines the general workflow for comparing the cytotoxic effects of different kaempferol glycosides.
Caption: Workflow for comparing compound cytotoxicity.
Logical Relationship of Apoptosis and Cell Cycle Arrest
This diagram illustrates the interplay between the induction of apoptosis and cell cycle arrest as common mechanisms of anticancer agents.
Caption: Apoptosis and cell cycle arrest pathways.
References
- 1. Influence of rhamnose substituents on the potency of SL0101, an inhibitor of the Ser/Thr kinase, RSK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. njppp.com [njppp.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Evaluating On-Target Efficacy of SL-0101-1 with Phospho-Specific Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SL-0101-1, a selective inhibitor of p90 ribosomal S6 kinase (RSK), with an alternative inhibitor, BI-D1870. The on-target effects are evaluated using phospho-specific antibodies, with supporting experimental data and detailed protocols to aid in the design and interpretation of studies aimed at validating RSK inhibition.
Introduction to SL-0101-1 and its Target
SL-0101-1 is a cell-permeable, reversible, and ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1] It specifically targets the N-terminal kinase domain (NTKD) of RSK1 and RSK2.[2][3] RSK isoforms are key downstream effectors of the MAPK/ERK signaling pathway, playing a crucial role in regulating cell proliferation, survival, and motility. Consequently, inhibitors of RSK, such as SL-0101-1, are valuable tools for cancer research and potential therapeutic agents.[4] The activation of RSK involves phosphorylation at several key residues, making phospho-specific antibodies essential tools for assessing the efficacy of inhibitors like SL-0101-1.
Comparative Analysis of RSK Inhibitors
The on-target efficacy of SL-0101-1 is often compared to other known RSK inhibitors, such as BI-D1870. While both are potent RSK inhibitors, they exhibit different isoform specificities and potential off-target effects.
| Inhibitor | Target(s) | IC50 (in vitro) | Mechanism of Action | Key Considerations |
| SL-0101-1 | RSK1, RSK2 | 89 nM (for RSK2)[5] | ATP-competitive, targets NTKD | Selective for RSK1/2; may have RSK-independent effects on mTORC1 signaling.[6] |
| BI-D1870 | RSK1, RSK2, RSK3, RSK4 | RSK1: 10-31 nM, RSK2: 20-24 nM, RSK3: 18 nM, RSK4: 15 nM[1][5] | ATP-competitive | Pan-RSK inhibitor; has also been shown to have RSK-independent effects, including the potential to increase p70S6K activation.[6] |
Experimental Protocols
Evaluating the on-target effects of SL-0101-1 typically involves treating cells with the inhibitor and then measuring the phosphorylation status of RSK itself or its downstream substrates using Western blotting with phospho-specific antibodies.
Protocol: Western Blot Analysis of RSK Substrate Phosphorylation
This protocol outlines the steps to assess the inhibition of RSK activity in cultured cells treated with SL-0101-1.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7 breast cancer cells) at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours to reduce basal kinase activity.
-
Pre-treat the cells with varying concentrations of SL-0101-1 (e.g., 10-100 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a known RSK activator, such as phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM for 30 minutes), to induce RSK phosphorylation.
2. Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
5. Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary phospho-specific antibody (e.g., anti-phospho-RSK substrate) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence detection system.
-
To normalize the results, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein or a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
Visualizing Key Processes
To better understand the context of SL-0101-1's action and the experimental procedures, the following diagrams illustrate the relevant signaling pathway and workflows.
Caption: The MAPK/ERK signaling pathway leading to RSK activation and its inhibition by SL-0101-1.
Caption: Experimental workflow for assessing SL-0101-1 on-target effects using Western blotting.
Caption: Logical comparison of SL-0101-1 and BI-D1870.
References
- 1. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. BI-D1870 | S6 kinase inhibitor | CAS 501437-28-1 | p90 RSK Inhibitor | Buy BI-D-1870 from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
SL 0101-1: A Comparative Guide to its Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor SL 0101-1, focusing on its cross-reactivity with other kinases. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research and therapeutic development endeavors.
Executive Summary
This compound is a selective inhibitor of the p90 ribosomal S6 kinase (RSK) family, with a reported IC50 of 89 nM for RSK2. It has been identified as a valuable tool for studying the cellular functions of RSK and as a potential starting point for the development of novel anti-cancer therapeutics[1][2]. This guide summarizes the available data on its selectivity and provides details on the experimental methods used for its characterization.
Data Presentation: Kinase Inhibition Profile of this compound
This compound has been profiled against a panel of kinases to determine its selectivity. While the complete dataset from large-scale kinase panels was not fully accessible in the public domain, the available information indicates a high degree of selectivity for RSK isoforms.
| Kinase Target | IC50 (nM) | Reference |
| RSK2 | 89 | |
| RSK1 | Inhibition reported, specific IC50 not consistently available | [3] |
| Upstream kinases (MEK, Raf, PKC) | No significant inhibition reported |
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway involving RSK, the primary target of this compound.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The selectivity of protein kinase inhibitors: a further update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity of protein kinase ... | Article | H1 Connect [archive.connect.h1.co]
- 6. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of SL 0101-1: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational and disposal plans of SL 0101-1, this document offers procedural, step-by-step guidance to support researchers, scientists, and drug development professionals in the proper handling and disposal of this compound.
This compound is a selective inhibitor of p90 ribosomal S6 kinase (RSK) and is utilized in various research applications. While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance, proper disposal is crucial to maintain a safe laboratory environment and ensure regulatory compliance.[1] Unused and waste this compound should be managed in accordance with federal, state, and local environmental control regulations.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below to inform safe handling and disposal procedures.
| Property | Value |
| Molecular Formula | C25H24O12 |
| Molecular Weight | 516.46 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Source: GlpBio Technology USA Safety Data Sheet[1]
Disposal Procedures
The appropriate disposal method for this compound depends on whether it is in solid form or dissolved in a solvent. Always handle chemical waste in designated areas and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Disposal of Solid this compound
For unused or expired solid this compound, the recommended procedure is as follows:
-
Packaging: Ensure the waste material is in a securely sealed and clearly labeled container. The label should include the chemical name ("this compound") and indicate that it is waste.
-
Collection: Place the sealed container in a designated chemical waste collection area.
-
Disposal: Arrange for disposal through an approved waste disposal plant or a licensed chemical waste management company.[2]
Disposal of this compound in Solution
Solutions of this compound, typically in DMSO, require careful handling to prevent environmental release.
-
Containment: Absorb the solution with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Collection: Scoop up the absorbed material and place it into a suitable, sealed container for chemical waste.
-
Labeling: Clearly label the container with the contents, including the solvent used (e.g., "this compound in DMSO") and the absorbent material.
-
Disposal: Dispose of the container through a licensed hazardous waste disposal service. Do not pour solutions of this compound down the drain.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Safety and Handling Precautions
While this compound is not classified as a hazardous substance, general safe laboratory practices should always be followed.[1]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Not required under normal conditions of use.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
In case of a spill, prevent further leakage and keep the product away from drains and water courses.[1] Absorb spills with a suitable liquid-binding material and dispose of the contaminated material according to the procedures outlined above.[1] Decontaminate surfaces and equipment by scrubbing with a suitable solvent like alcohol.[1]
References
Personal protective equipment for handling SL 0101-1
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of SL 0101-1, a selective inhibitor of ribosomal S6 kinase (RSK). This document provides critical safety protocols and operational procedures to ensure the well-being of laboratory personnel and the integrity of research outcomes. Adherence to these guidelines is essential when working with this compound.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound. Consistent and correct use of this equipment is the first line of defense against potential exposure.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields | Protects eyes from splashes or aerosols. |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Prevents direct skin contact with the compound. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Full-length, buttoned | Protects skin and personal clothing from contamination. |
| Respiratory | Chemical Fume Hood | Certified and properly functioning | Recommended for all handling of solid this compound and preparation of stock solutions to avoid inhalation of dust or aerosols. |
Operational Plan: From Receipt to Disposal
This section outlines a step-by-step logistical and operational plan for the safe management of this compound within a laboratory setting.
Receiving and Inspection
-
Procedure: Upon receipt, visually inspect the package for any signs of damage or leakage. Verify that the container is sealed and the product label matches the order information.
-
Action: If the package is compromised, do not open it. Isolate the package in a designated area and contact the supplier for instructions.
Storage
-
Temperature: Store at -20°C.[1]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Location: Store in a designated, clearly labeled area for potent compounds, away from incompatible materials.
Preparation of Stock Solutions
-
Environment: All weighing and solution preparation must be conducted inside a certified chemical fume hood.
-
Solubility: this compound is soluble in DMSO (up to 10 mM) and ethanol.[2]
-
Protocol:
-
Ensure all necessary PPE is worn correctly.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the required amount of the solid compound.
-
Slowly add the desired solvent (e.g., DMSO) to the solid to the required concentration.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Label the stock solution container clearly with the compound name, concentration, solvent, and date of preparation.
-
Use in Experiments
-
Handling: When using the stock solution, always wear appropriate PPE.
-
Spills: In case of a spill, immediately alert others in the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly.
Disposal
-
Waste: All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, empty vials) should be considered chemical waste.
-
Procedure: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
